ON-013100
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11,20H,12H2,1-4H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPUSRLWNSTQIK-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865783-95-5 | |
| Record name | ON-013100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ON-013100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3I19I491A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ON-013100: A Technical Guide to its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON-013100 is a benzylstyrylsulfone derivative that has demonstrated potent antineoplastic properties as a mitotic inhibitor.[1][2] Extensive preclinical research has identified its primary mechanism of action as the inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a critical regulator of protein synthesis that is frequently dysregulated in cancer.[3][4] This targeted inhibition leads to the suppression of key proteins involved in cell cycle progression and survival, such as Cyclin D1 and c-Myc.[3][4] A water-soluble phosphate (B84403) prodrug of this compound, known as briciclib (B1667788) (formerly ON 014185), has been developed to improve its clinical applicability and shares the same active pharmacophore and mechanism of action.[4][5] This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Targeting eIF4E-Mediated Translation
The primary molecular target of this compound and its active form derived from briciclib is the eukaryotic translation initiation factor 4E (eIF4E).[3][4] eIF4E is a key component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of messenger RNA (mRNA). In many cancers, the eIF4E pathway is hyperactivated, leading to the increased translation of oncogenic proteins that drive cell proliferation, survival, and metastasis.[4]
This compound exerts its anticancer effects through the following key mechanisms:
-
Direct Binding to eIF4E: Studies have shown that this compound and briciclib directly bind to eIF4E.[3] This interaction disrupts the normal function of eIF4E, thereby inhibiting the initiation of translation of specific mRNAs.
-
Inhibition of Oncogenic Protein Synthesis: By targeting eIF4E, this compound effectively downregulates the protein expression of key drivers of cancer progression, including:
-
Disruption of eIF4E Localization: Treatment with this compound or briciclib has been observed to alter the subcellular localization of eIF4E, causing its accumulation in the nucleus. This sequestration further impairs its cytoplasmic function in translation initiation.
The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on the eIF4E signaling pathway for their growth and survival.
Quantitative Data: In Vitro Efficacy
The in vitro potency of this compound and its prodrug briciclib has been evaluated across a panel of human cancer cell lines using cell viability assays. The GI50 (concentration required to inhibit cell growth by 50%) values are summarized in the table below.
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |
| This compound | JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 | [4] |
| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 | [4] | |
| MCF7 | Breast Cancer | 6.7 - 11.2 | [4] | |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 | [4] | |
| AGS | Gastric Cancer | 6.7 - 11.2 | [4] | |
| OE19 | Esophageal Cancer | 6.7 - 11.2 | [4] | |
| OE33 | Esophageal Cancer | 6.7 - 11.2 | [4] | |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2 | [4] | |
| Briciclib | JEKO-1 | Mantle Cell Lymphoma | 9.8 - 12.2 | [1][4] |
| MINO | Mantle Cell Lymphoma | 9.8 - 12.2 | [1][4] | |
| MCF7 | Breast Cancer | 9.8 - 12.2 | [1][4] | |
| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 | [1][4] | |
| AGS | Gastric Cancer | 9.8 - 12.2 | [1][4] | |
| OE19 | Esophageal Cancer | 9.8 - 12.2 | [1][4] | |
| OE33 | Esophageal Cancer | 9.8 - 12.2 | [1][4] | |
| FLO-1 | Esophageal Cancer | 9.8 - 12.2 | [1][4] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound and briciclib.
Cell Viability (MTT) Assay
This protocol is for determining the GI50 of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression of proteins like Cyclin D1 and c-Myc.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantitative measurement of specific proteins, such as Cyclin D1, in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
Commercially available ELISA kit for the protein of interest (e.g., Human Cyclin D1 ELISA Kit)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Reagents and Samples: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. This may involve diluting cell lysates to fall within the detection range of the assay.
-
Coating: If not using a pre-coated plate, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with the provided blocking buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature or 37°C).
-
Detection Antibody: Wash the plate and add the detection antibody. Incubate as recommended.
-
Enzyme Conjugate: Wash the plate and add the enzyme-conjugated secondary antibody or streptavidin-HRP. Incubate as recommended.
-
Substrate Development: Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop Reaction: Add the stop solution to halt the reaction.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the target protein in the samples.
Clinical Development
Conclusion
This compound is a potent antineoplastic agent that functions by inhibiting the eIF4E-mediated translation of key oncogenic proteins, including Cyclin D1 and c-Myc. This mechanism of action leads to cell cycle arrest and apoptosis in a variety of cancer cell types, as demonstrated by low nanomolar GI50 values in preclinical studies. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and its derivatives. While the clinical development of its prodrug, briciclib, has faced challenges, the unique mechanism of targeting eIF4E remains a compelling strategy for the development of novel cancer therapeutics. Further research into the structure-activity relationship of benzylstyrylsulfone compounds and their interaction with eIF4E may yield new and improved drug candidates.
References
The Discovery and Development of ON-013100: A Novel Mitotic Inhibitor Targeting Cancer Cell Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ON-013100 is a novel, orally bioavailable small molecule belonging to the benzyl (B1604629) styryl sulfone class of compounds. It functions as a mitotic inhibitor, demonstrating potent anti-cancer activity by targeting the eukaryotic translation initiation factor 4E (eIF4E). This targeted approach leads to the downstream reduction of key oncoproteins, including cyclin D1 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in malignant cells. Its water-soluble phosphate (B84403) derivative, briciclib (B1667788) (formerly ON-014185), has advanced into clinical development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and available clinical trial information for this compound and its derivative, briciclib.
Discovery and Medicinal Chemistry
The development of a water-soluble derivative, briciclib, was a crucial step to enable intravenous administration in clinical settings. Briciclib is a phosphate salt of this compound, designed to improve its pharmaceutical properties.
Mechanism of Action: Targeting the eIF4E-Mediated Translation
This compound and its active form, briciclib, exert their anti-cancer effects by targeting a critical regulator of protein synthesis, the eukaryotic translation initiation factor 4E (eIF4E).[1] eIF4E is a key component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of messenger RNAs (mRNAs).[1] Many oncoproteins that drive cell proliferation and survival, such as cyclin D1 and c-Myc, are encoded by mRNAs that are highly dependent on eIF4E for their translation.[1]
In many cancers, the eIF4E pathway is hyperactivated, leading to an overproduction of these oncoproteins. This compound binds to eIF4E, disrupting its function and thereby inhibiting the translation of its target mRNAs.[2] This leads to a significant reduction in the cellular levels of cyclin D1 and c-Myc.[1][2] The depletion of these critical proteins results in cell cycle arrest at the G1 phase and the induction of apoptosis, as evidenced by the enhanced expression of p53 and cleaved caspase-3.[1]
Signaling Pathway Diagram
Caption: Signaling pathway targeted by this compound.
Preclinical Data
In Vitro Activity
This compound and briciclib have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values from in vitro studies are summarized in the table below.[1][3]
| Cell Line | Cancer Type | This compound GI50 (nM) | Briciclib GI50 (nM) |
| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 | 9.8 - 12.2 |
| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 | 9.8 - 12.2 |
| MCF7 | Breast Cancer | 6.7 - 11.2 | 9.8 - 12.2 |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 | 9.8 - 12.2 |
| AGS | Gastric Cancer | 6.7 - 11.2 | 9.8 - 12.2 |
| OE19 | Esophageal Cancer | 6.7 - 11.2 | 9.8 - 12.2 |
| OE33 | Esophageal Cancer | 6.7 - 11.2 | 9.8 - 12.2 |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2 | 9.8 - 12.2 |
Importantly, both compounds were found to be relatively non-toxic to normal endothelial cells.[1]
In Vivo Activity
Preclinical in vivo studies using tumor xenograft models have supported the anti-cancer activity observed in vitro. While specific quantitative data from these studies are not extensively published, reports indicate that ongoing tumor xenograft experiments are in agreement with the in vitro observations of reduced tumor cell proliferation and induction of apoptosis.[1]
Clinical Development of Briciclib
The water-soluble derivative of this compound, briciclib, has been advanced into clinical trials. A Phase 1 dose-escalation study was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of intravenously administered briciclib in patients with advanced solid tumors.
Clinical Trial Identifier: NCT02168725[2]
The primary objectives of this study were to determine the maximum tolerated dose (MTD) and the safety profile of briciclib. Secondary objectives included assessing the pharmacokinetic profile and documenting any anti-tumor activity.[4] As of the latest available information, the detailed results of this clinical trial have not been formally published in a peer-reviewed journal.
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and briciclib on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or briciclib for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and GI50 values are determined.
Western Blot Analysis
Objective: To measure the protein expression levels of Cyclin D1, c-Myc, p53, and Cleaved Caspase 3 in response to treatment.
Methodology:
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (Cyclin D1, c-Myc, p53, Cleaved Caspase 3) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
ELISA (Enzyme-Linked Immunosorbent Assay)
Objective: To quantify the levels of Cyclin D1 and c-Myc proteins in cell lysates.
Methodology:
-
Coating: A 96-well plate is coated with a capture antibody specific for the target protein (Cyclin D1 or c-Myc).
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Cell lysates and a series of known protein standards are added to the wells and incubated.
-
Detection Antibody: A detection antibody, also specific for the target protein but binding to a different epitope, is added. This antibody is typically biotinylated.
-
Enzyme Conjugate: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A colorimetric substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of target protein.
-
Reaction Stoppage: The reaction is stopped with an acid solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader.
-
Quantification: The concentration of the target protein in the samples is determined by comparing their absorbance to the standard curve.
Logical Development and Future Directions
The development of this compound follows a logical progression from a promising chemical scaffold to a clinical candidate. The initial discovery of the anti-proliferative activity of the benzyl styryl sulfone class likely led to medicinal chemistry efforts to optimize potency and drug-like properties, resulting in this compound. The identification of eIF4E as the molecular target provided a strong mechanistic rationale for its anti-cancer effects and guided further preclinical evaluation. The development of the water-soluble derivative, briciclib, was a key step in enabling clinical investigation.
Future research will likely focus on the full elucidation of the results from the Phase 1 clinical trial of briciclib to determine its safety, tolerability, and recommended Phase 2 dose. Further studies may explore its efficacy in specific cancer types with known eIF4E pathway dysregulation. Combination studies with other anti-cancer agents could also be a promising avenue for future development.
Experimental Workflow Diagram
Caption: Logical workflow of this compound development.
References
ON-013100: A Potent Mitotic Inhibitor Targeting Protein Translation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ON-013100 is a novel benzylstyrylsulfone compound demonstrating significant potential as an antineoplastic agent. It functions as a potent mitotic inhibitor, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular target, downstream signaling effects, and preclinical efficacy. Detailed experimental protocols for key assays and quantitative data on its cytotoxic activity are presented to facilitate further research and development.
Introduction
The search for novel anticancer therapeutics with specific mechanisms of action remains a cornerstone of oncological research. Mitotic inhibitors, which disrupt the process of cell division, have long been a successful class of chemotherapeutic agents. This compound has emerged as a promising candidate in this class, exhibiting potent activity against a broad range of cancer cell lines at nanomolar concentrations[1]. This guide delves into the technical details of this compound's function as a mitotic inhibitor, providing a valuable resource for researchers in the field.
Mechanism of Action: Targeting eIF4E-Mediated Translation
This compound and its water-soluble derivative, Briciclib (ON 014185), exert their anticancer effects through a novel mechanism involving the inhibition of protein translation[1]. The primary molecular target of these compounds is the eukaryotic translation initiation factor 4E (eIF4E)[1][2][3].
eIF4E is a critical component of the eIF4F complex, which is responsible for binding to the 5' cap structure of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation. By binding to eIF4E, this compound disrupts its function, leading to a significant reduction in the translation of key proteins involved in cell cycle progression and proliferation, most notably Cyclin D1 and c-Myc[1][2].
The inhibition of Cyclin D1 and c-Myc translation disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase and ultimately triggering apoptosis[1].
Mechanism of action of this compound.
Quantitative Data: In Vitro Cytotoxicity
This compound and its derivative Briciclib have demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values are summarized in the tables below.
Table 1: GI50 Values of this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | GI50 (nM) |
| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 |
| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 |
| MCF7 | Breast Cancer | 6.7 - 11.2 |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 |
| AGS | Gastric Cancer | 6.7 - 11.2 |
| OE19 | Esophageal Cancer | 6.7 - 11.2 |
| OE33 | Esophageal Cancer | 6.7 - 11.2 |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2 |
Table 2: GI50 Values of Briciclib (ON 014185) in Various Cancer Cell Lines [1][3]
| Cell Line | Cancer Type | GI50 (nM) |
| JEKO-1 | Mantle Cell Lymphoma | 9.8 - 12.2 |
| MINO | Mantle Cell Lymphoma | 9.8 - 12.2 |
| MCF7 | Breast Cancer | 9.8 - 12.2 |
| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 |
| AGS | Gastric Cancer | 9.8 - 12.2 |
| OE19 | Esophageal Cancer | 9.8 - 12.2 |
| OE33 | Esophageal Cancer | 9.8 - 12.2 |
| FLO-1 | Esophageal Cancer | 9.8 - 12.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
MTT assay workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under the same conditions as step 1.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect the levels of specific proteins, such as Cyclin D1 and c-Myc, in cell lysates.
Western blot workflow.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Cell cycle analysis workflow.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the propidium iodide.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
The primary signaling pathway affected by this compound is the eIF4E-mediated translation initiation pathway. By inhibiting eIF4E, this compound disrupts the translation of a specific subset of mRNAs that are highly dependent on the eIF4F complex for their translation. These often include mRNAs encoding for proteins involved in cell growth, proliferation, and survival, such as Cyclin D1 and c-Myc.
eIF4E signaling pathway and this compound inhibition.
Conclusion
This compound represents a promising class of mitotic inhibitors with a distinct mechanism of action targeting the translation initiation factor eIF4E. Its ability to potently inhibit the proliferation of a wide range of cancer cells by downregulating key cell cycle proteins like Cyclin D1 and c-Myc makes it an attractive candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and its derivatives.
References
The Role of ON-013100 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON-013100 is a novel small molecule inhibitor recognized for its anti-neoplastic properties. As a mitotic inhibitor, it plays a crucial role in disrupting the cell cycle, a fundamental process often dysregulated in cancer. This technical guide provides an in-depth exploration of the core mechanisms by which this compound induces cell cycle arrest, with a particular focus on its impact on key regulatory pathways. While direct, comprehensive data for this compound is emerging, its mechanism of action is largely understood through its close structural and functional analog, Rigosertib (ON 01910.Na). This document will leverage the extensive research on Rigosertib to elucidate the multifaceted role of this compound in halting cellular proliferation, presenting quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling cascades.
Core Mechanism of Action: A Multi-pronged Approach to Cell Cycle Inhibition
The primary mechanism by which this compound and its analog Rigosertib induce cell cycle arrest is through the inhibition of key kinases that are critical for cell cycle progression, most notably Polo-like kinase 1 (PLK1). This inhibition is non-ATP-competitive, offering a distinct advantage in terms of specificity and potential for overcoming resistance mechanisms associated with ATP-competitive inhibitors. The downstream effects of PLK1 inhibition are profound, culminating in a robust G2/M phase arrest.
Inhibition of Polo-like Kinase 1 (PLK1)
PLK1 is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting PLK1, this compound disrupts these critical mitotic events, leading to mitotic catastrophe and ultimately, cell death in cancer cells.
Impact on the PI3K/Akt Pathway
In addition to its effects on PLK1, the broader multi-kinase inhibitory action of this class of compounds extends to the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and growth. Inhibition of PI3K/Akt signaling by this compound likely contributes to its anti-proliferative effects and the induction of apoptosis.
Downregulation of Cyclin D1 Expression
This compound has been observed to inhibit the expression of Cyclin D1. Cyclin D1 is a crucial regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), governs the transition from the G1 to the S phase of the cell cycle. By reducing Cyclin D1 levels, this compound can impede this critical checkpoint, further contributing to the overall cell cycle arrest.
Quantitative Data on Cell Cycle Arrest
The following tables summarize the quantitative effects of Rigosertib, the close analog of this compound, on cell cycle distribution in various cancer cell lines. This data is illustrative of the expected effects of this compound.
Table 1: Effect of Rigosertib on Cell Cycle Distribution in DU145 Prostate Cancer Cells
| Treatment Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| 0 (Control) | 55 | 25 | 20 | [1] |
| 0.25 | 40 | 20 | 40 | [1] |
| 0.5 | 25 | 15 | 60 | [1] |
| 1.0 | 15 | 10 | 75 | [1] |
| 5.0 | 10 | 5 | 85 | [1] |
Table 2: IC50 Values of Rigosertib for PLK1 Inhibition and Cell Viability
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PLK1 IC50 | 9 nM | Cell-free assay | [1][2] |
| Cell Viability IC50 | 50-250 nM | Various tumor cell lines | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures involved in studying this compound, the following diagrams have been generated using the DOT language.
Caption: this compound induces G2/M arrest via PLK1 and PI3K/Akt inhibition.
Caption: Workflow for assessing this compound's effect on cell cycle.
Caption: Protocol for analyzing protein changes post-ON-013100 treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: After allowing cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: At the end of the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. For each sample, acquire at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To assess the effect of this compound on the expression levels of key cell cycle proteins such as Cyclin D1 and the phosphorylation status of histone H2AX (a marker of DNA damage).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-phospho-Histone H2A.X (Ser139), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed and treat cells with this compound as described for the cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer.
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
This compound represents a promising anti-cancer agent that exerts its effects through the induction of cell cycle arrest, primarily at the G2/M transition. Its multi-targeted mechanism, centered on the inhibition of PLK1 and the PI3K/Akt pathway, provides a robust strategy for halting the proliferation of cancer cells. The methodologies and data presented in this guide, largely informed by its well-characterized analog Rigosertib, offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies focusing directly on this compound will be crucial to fully delineate its specific pharmacological profile and clinical utility.
References
An In-depth Technical Guide to the Cancer Cell Targets of ON-013100
For Researchers, Scientists, and Drug Development Professionals
Abstract
ON-013100 is a novel, orally bioavailable small molecule antineoplastic agent that has demonstrated potent activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, focusing on its mechanism of action. The document details the core signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for researchers to investigate its effects.
Introduction
This compound and its water-soluble derivative, briciclib, have emerged as promising therapeutic agents in oncology. Their primary mechanism of action involves the targeted inhibition of the eukaryotic translation initiation factor 4E (eIF4E).[1] eIF4E is a critical regulatory protein in the initiation of cap-dependent mRNA translation, a process frequently dysregulated in cancer. By binding to eIF4E, this compound disrupts the formation of the eIF4F translation initiation complex, leading to a downstream cascade of anti-cancer effects. This guide will delve into the specifics of this mechanism and its consequences on key cellular proteins and pathways.
Molecular Target and Signaling Pathway
The principal molecular target of this compound in cancer cells is the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a key protein that binds to the 5' cap structure of mRNAs, a crucial step for the initiation of translation for a subset of proteins involved in cell proliferation, survival, and angiogenesis.
Treatment of cancer cells with this compound leads to the following key molecular events:
-
Inhibition of eIF4E-mediated Translation: this compound binds to eIF4E, disrupting its ability to facilitate the translation of specific mRNAs.
-
Downregulation of Oncogenic Proteins: This inhibition of translation results in a significant reduction in the expression of key proteins that drive cancer cell proliferation and survival, most notably Cyclin D1 and c-Myc.
-
Induction of Apoptosis: The suppression of these oncogenic drivers, coupled with the enhanced expression of the tumor suppressor protein p53 and the executioner caspase, Cleaved Caspase-3, leads to the induction of programmed cell death (apoptosis) in cancer cells.
The following diagram illustrates the signaling pathway affected by this compound:
Quantitative Data: In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from MTT cell viability assays.
| Cell Line | Cancer Type | GI50 (nM) |
| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 |
| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 |
| MCF7 | Breast Cancer | 6.7 - 11.2 |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 |
| AGS | Gastric Cancer | 6.7 - 11.2 |
| OE19 | Esophageal Cancer | 6.7 - 11.2 |
| OE33 | Esophageal Cancer | 6.7 - 11.2 |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2 |
Table 1: GI50 values of this compound in various cancer cell lines. Data sourced from AACR Journals.
Experimental Protocols
The following diagram outlines a typical experimental workflow to assess the in vitro effects of this compound on cancer cells.
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of Cyclin D1, c-Myc, p53, and Cleaved Caspase-3 in response to this compound treatment.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Table 2: Recommended Primary Antibodies for Western Blotting
| Target Protein | Recommended Dilution |
| Cyclin D1 | 1:1000 |
| c-Myc | 1:1000 |
| p53 | 1:1000 |
| Cleaved Caspase-3 | 1:1000 |
ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol is for the quantitative measurement of Cyclin D1 and c-Myc protein levels in cell lysates.
Materials:
-
Treated and untreated cancer cell lysates
-
Commercially available ELISA kit for human Cyclin D1 or c-Myc
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Reagents and Samples:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
-
Assay Procedure:
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubate for the time specified in the kit manual (typically 1-2 hours at 37°C).
-
Aspirate and wash the wells several times with wash buffer.
-
Add 100 µL of biotin-conjugated detection antibody and incubate.
-
Aspirate and wash the wells.
-
Add 100 µL of HRP-conjugated secondary antibody/streptavidin and incubate.
-
Aspirate and wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark.
-
Add 50 µL of stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Cyclin D1 or c-Myc in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
This compound represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the inhibition of eIF4E. By disrupting cap-dependent translation of key oncogenic proteins, this compound effectively induces cell cycle arrest and apoptosis in a variety of cancer cell types. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the anti-cancer properties of this promising small molecule. The continued exploration of this compound and its targets holds significant potential for the development of novel and effective cancer therapies.
References
Preclinical Profile of ON-013100: An eIF4E-Targeted Mitotic Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ON-013100 is a novel, orally bioavailable small molecule that has demonstrated potent anti-cancer activity in a range of preclinical studies. As a mitotic inhibitor, its primary mechanism of action involves the targeted inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a critical regulator of the translation of key oncogenic proteins. This targeted approach leads to the downstream suppression of crucial cell cycle and survival proteins, including Cyclin D1 and c-Myc, and the induction of apoptosis via the p53 and caspase pathways. In vitro studies have established its efficacy at nanomolar concentrations across various hematological and solid tumor cell lines. While in vivo xenograft studies have shown concordance with in vitro findings, specific quantitative data on tumor growth inhibition and detailed experimental protocols remain limited in publicly available literature. This guide synthesizes the current preclinical data on this compound, providing researchers with a comprehensive overview of its mechanism of action, biological effects, and the methodologies used in its evaluation.
Introduction
The dysregulation of protein synthesis is a hallmark of cancer, enabling the uncontrolled proliferation and survival of malignant cells. The eukaryotic translation initiation factor 4E (eIF4E) plays a pivotal role in this process by binding to the 5' cap of messenger RNAs (mRNAs) and facilitating the translation of a specific subset of transcripts that encode for potent oncoproteins. These include proteins essential for cell cycle progression, such as Cyclin D1, and transcription factors that drive cell growth, like c-Myc.[1][2] Consequently, targeting eIF4E has emerged as a promising therapeutic strategy in oncology.
This compound is a benzylstyryl sulfone derivative that has been identified as a potent inhibitor of eIF4E-mediated translation.[3][4] It is an orally bioavailable analog of briciclib (B1667788) (ON 013105), a water-soluble derivative that has advanced to clinical trials.[1] Preclinical investigations have revealed that this compound exhibits significant anti-proliferative and pro-apoptotic effects in a variety of cancer models, highlighting its potential as a novel anti-cancer agent.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by directly targeting and disrupting the function of eIF4E.[4] This interaction is believed to interfere with the assembly of the eIF4F translation initiation complex, which is essential for the recruitment of ribosomes to the mRNA. By inhibiting eIF4E, this compound selectively blocks the translation of mRNAs with complex 5' untranslated regions, which often encode for proteins critical for cancer cell survival and proliferation.[2]
The primary downstream consequences of eIF4E inhibition by this compound include:
-
Reduction of Cyclin D1 and c-Myc: Western blot and ELISA analyses have demonstrated a significant, dose-dependent decrease in the protein levels of both Cyclin D1 and c-Myc in cancer cell lines treated with this compound.[1] This reduction in Cyclin D1, a key regulator of the G1-S phase transition in the cell cycle, contributes to the observed mitotic inhibition.
-
Induction of p53 and Apoptosis: Treatment with this compound has been shown to enhance the expression of the tumor suppressor protein p53 and induce apoptosis, as evidenced by the increased levels of cleaved caspase-3.[1]
The following diagram illustrates the proposed signaling pathway affected by this compound:
In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The compound has demonstrated potent, nanomolar efficacy in various hematological and solid tumors.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cancer Type | Cell Lines Tested | GI50 Range (nM) | Reference |
| Mantle Cell Leukemia (MCL) | JEKO-1, MINO | 6.7 - 11.2 | [1] |
| Breast Cancer | MCF7, MDA-MB-231 | 6.7 - 11.2 | [1] |
| Gastric Cancer | AGS | 6.7 - 11.2 | [1] |
| Esophageal Cancer | OE19, OE33, FLO-1 | 6.7 - 11.2 | [1] |
Notably, studies have indicated that this compound is relatively non-toxic to normal endothelial cells, suggesting a favorable therapeutic window.[1]
In Vivo Efficacy
Preclinical in vivo studies using tumor xenograft models have been conducted to evaluate the anti-cancer activity of this compound. While detailed quantitative data from these studies are not extensively reported in the public domain, available information suggests that the in vivo efficacy is consistent with the potent in vitro observations.[1] Further research is required to delineate the optimal dosing, schedule, and tumor growth inhibition in various xenograft models.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value (the concentration at which cell growth is inhibited by 50%).
Protein Expression Analysis (Western Blot)
Western blotting is employed to detect and quantify the levels of specific proteins, such as Cyclin D1, c-Myc, p53, and cleaved caspase-3, in cell lysates.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Cyclin D1, anti-c-Myc, anti-p53, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The preclinical data available for this compound strongly support its potential as a novel anti-cancer therapeutic. Its targeted inhibition of eIF4E provides a clear mechanism of action that leads to the suppression of key oncogenic pathways and the induction of apoptosis. The potent in vitro activity at nanomolar concentrations across a range of cancer cell lines is particularly encouraging.
To further advance the preclinical development of this compound, future studies should focus on:
-
Comprehensive In Vivo Efficacy Studies: Detailed xenograft studies are needed to establish the optimal dosing, schedule, and spectrum of activity of this compound in various cancer models. These studies should include quantitative measurements of tumor growth inhibition and survival analysis.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: A thorough characterization of the pharmacokinetic properties and the relationship between drug exposure and target modulation is essential for guiding clinical trial design.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in future clinical trials.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents could lead to more effective treatment regimens.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase I Study of Oral Rigosertib (ON 01910.Na), a Dual Inhibitor of the PI3K and Plk1 Pathways, in Adult Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to ON-013100: A Mitotic Inhibitor Targeting Cyclin D1
For Researchers, Scientists, and Drug Development Professionals
Abstract
ON-013100 is a novel benzyl (B1604629) styryl sulfone analog with potent antineoplastic properties. It functions as a mitotic inhibitor, primarily by downregulating the expression of Cyclin D1, a key regulator of cell cycle progression. This targeted mechanism of action leads to cell cycle arrest, predominantly at the G2/M phase, and subsequent induction of apoptosis in a variety of cancer cell lines. Its water-soluble prodrug, Briciclib (ON-014185), enhances its clinical applicability. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with this compound, intended to support further research and drug development efforts in oncology.
Chemical Structure and Properties
This compound is a synthetic small molecule characterized by a benzyl styryl sulfone core. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (E)-1-(4-hydroxy-3-methoxyphenyl)-2-((2,4,6-trimethoxystyryl)sulfonyl)ethane | |
| Molecular Formula | C₁₉H₂₂O₇S | [1] |
| Molecular Weight | 394.44 g/mol | [1] |
| CAS Number | 865783-95-5 | [1] |
| SMILES | COc1cc(OC)c(\C=C\S(=O)(=O)Cc2ccc(OC)c(O)c2)c(OC)c1 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1] |
| Prodrug | Briciclib (ON-014185) is a phosphate (B84403) ester prodrug of this compound.[2] | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects through a multi-faceted mechanism of action that culminates in cell cycle arrest and apoptosis. The primary target of this compound is the translational machinery, specifically inhibiting the function of the eukaryotic translation initiation factor 4E (eIF4E).
Inhibition of eIF4E and Downregulation of Cyclin D1 and c-Myc
eIF4E is a key protein in the initiation of cap-dependent translation of a specific subset of mRNAs, many of which encode for proteins involved in cell proliferation and survival, including Cyclin D1 and the oncoprotein c-Myc. This compound, and its active form derived from the prodrug Briciclib, interferes with the function of eIF4E. This interference leads to a significant reduction in the translation of Cyclin D1 and c-Myc mRNA into their respective proteins.
Cell Cycle Arrest at G2/M Phase
Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical driver of the G1 to S phase transition in the cell cycle. By depleting the levels of Cyclin D1, this compound disrupts this crucial checkpoint. While the direct inhibition of G1 progression would be an expected outcome, experimental evidence demonstrates that treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This suggests a more complex downstream effect on cell cycle regulation, potentially involving the disruption of other cell cycle checkpoints or the activation of DNA damage response pathways that ultimately lead to a G2/M arrest.
Induction of Apoptosis
The depletion of key survival proteins like c-Myc and the induction of cell cycle arrest by this compound trigger the intrinsic apoptotic pathway. This is evidenced by the increased expression of the tumor suppressor protein p53 and the activation of effector caspases, such as cleaved caspase-3, which are key executioners of apoptosis.
Quantitative Data
The anti-proliferative activity of this compound and its prodrug Briciclib has been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (nM) |
| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 |
| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 |
| MCF7 | Breast Cancer | 6.7 - 11.2 |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 |
| AGS | Gastric Cancer | 6.7 - 11.2 |
| OE19 | Esophageal Cancer | 6.7 - 11.2 |
| OE33 | Esophageal Cancer | 6.7 - 11.2 |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2 |
Table 2: In Vitro Anti-proliferative Activity of Briciclib (ON-014185)
| Cell Line | Cancer Type | GI₅₀ (nM) |
| JEKO-1 | Mantle Cell Lymphoma | 9.8 - 12.2 |
| MINO | Mantle Cell Lymphoma | 9.8 - 12.2 |
| MCF7 | Breast Cancer | 9.8 - 12.2 |
| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 |
| AGS | Gastric Cancer | 9.8 - 12.2 |
| OE19 | Esophageal Cancer | 9.8 - 12.2 |
| OE33 | Esophageal Cancer | 9.8 - 12.2 |
| FLO-1 | Esophageal Cancer | 9.8 - 12.2 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using appropriate software.
Western Blot Analysis for Cyclin D1 and Apoptosis Markers
This protocol is used to determine the effect of this compound on the protein expression levels of Cyclin D1, c-Myc, p53, and cleaved caspase-3.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-c-Myc, anti-p53, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for the desired time points.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising antineoplastic agent with a distinct mechanism of action centered on the inhibition of eIF4E-mediated translation of key oncogenic proteins, particularly Cyclin D1. This leads to potent anti-proliferative effects through G2/M cell cycle arrest and the induction of apoptosis in a range of cancer cell types. The development of its water-soluble prodrug, Briciclib, further enhances its potential for clinical translation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.
References
ON-013100 (Rigosertib): An In-Depth Technical Guide to its Preclinical Safety and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
ON-013100, also known as Rigosertib, is a novel small molecule inhibitor currently under investigation for various oncological indications. As a styryl benzyl (B1604629) sulfone, its mechanism of action involves the disruption of critical cellular signaling pathways, primarily by acting as a Ras mimetic. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, compiling available data on its effects in various animal models. The information presented herein is intended to support further research and development of this compound by providing a detailed summary of its non-clinical safety assessment, including acute and chronic toxicity, and its potential effects on genetic material. While comprehensive proprietary data remains within regulatory filings, this guide synthesizes publicly available information to offer a detailed perspective for the scientific community.
Introduction
This compound (Rigosertib) is a first-in-class agent that exerts its anti-neoplastic effects through a multi-targeted mechanism. It functions as a Ras mimetic, binding to the Ras-binding domains (RBDs) of its downstream effectors, such as PI3K and RAF kinases. This interaction competitively inhibits the binding of active Ras, thereby disrupting key signaling cascades implicated in cell proliferation, survival, and differentiation. This guide focuses on the preclinical safety evaluation of this compound, a critical component in its drug development process.
Mechanism of Action
This compound's primary mechanism of action is the disruption of the Ras signaling pathway. By mimicking Ras, it prevents the activation of downstream effector pathways, including the PI3K/Akt and Raf/MEK/ERK pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Methodological & Application
ON-013100 In Vitro Experimental Protocol: A Detailed Guide for Researchers
FOR RESEARCH USE ONLY
Introduction
ON-013100 is a synthetic small molecule that has demonstrated potent anti-neoplastic properties in a variety of cancer cell lines. As a mitotic inhibitor, its primary mechanism of action involves the suppression of Cyclin D1 expression. This application note provides detailed protocols for the in vitro evaluation of this compound, including its effects on cell viability, the cell cycle, apoptosis, and the expression of key regulatory proteins. The following sections are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in a laboratory setting.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting key proteins involved in cell cycle progression and proliferation. The compound acts as a mitotic inhibitor, leading to a halt in cell division. A primary target of this compound is the downregulation of Cyclin D1, a critical regulator of the G1 to S phase transition in the cell cycle. By reducing Cyclin D1 levels, this compound effectively induces cell cycle arrest, preventing cancer cells from proliferating.
Furthermore, this compound has been shown to modulate the eukaryotic translation initiation factor 4E (eIF4E). This interference with the translational machinery leads to a significant reduction in the expression of oncogenic proteins such as c-Myc. The downstream effects of this compound activity also include the induction of apoptosis, or programmed cell death, through the activation of the p53 tumor suppressor pathway and the cleavage of caspase-3.
Caption: Signaling pathway of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound (GI50)
The following table summarizes the half-maximal growth inhibition (GI50) values of this compound in various cancer cell lines. Data indicates that this compound exhibits potent anti-proliferative activity at nanomolar concentrations across different cancer types.
| Cell Line | Cancer Type | GI50 (nM) |
| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 |
| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 |
| MCF7 | Breast Cancer | 6.7 - 11.2 |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 |
| AGS | Gastric Cancer | 6.7 - 11.2 |
| OE19 | Esophageal Cancer | 6.7 - 11.2 |
| OE33 | Esophageal Cancer | 6.7 - 11.2 |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2 |
Table 2: Effect of this compound on Cell Cycle Distribution
Treatment with this compound has been observed to induce cell cycle arrest, particularly at the G2/M phase. The table below illustrates a representative example of the effect of this compound on the cell cycle distribution of a cancer cell line.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 55 | 25 | 20 |
| This compound (0.1 µM) | 15 | 10 | 75 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.
Caption: General experimental workflow.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
FACS tubes
-
PBS
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired duration, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing via flow cytometry.
Materials:
-
Treated and control cells
-
70% ice-cold ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
FACS tubes
-
PBS
Procedure:
-
Cell Harvesting and Fixation: Harvest cells after this compound treatment and wash once with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This protocol is for the detection of changes in the expression levels of key proteins such as Cyclin D1 and c-Myc following treatment with this compound.
Materials:
-
Treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Disclaimer: This document is intended for research use only and is not for use in diagnostic procedures. The information provided is based on available scientific literature and should be used as a guide. Researchers should optimize protocols for their specific experimental conditions.
Application Notes and Protocols for ON-013100 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON-013100 is a potent antineoplastic agent that functions as a mitotic inhibitor. It has demonstrated significant anti-cancer activity in a variety of cancer cell lines. The primary mechanism of action of this compound and its water-soluble derivative, briciclib, involves the direct binding to the eukaryotic translation initiation factor 4E (eIF4E).[1][2][3] eIF4E is a critical regulator of the translation of mRNAs encoding for proteins involved in cell proliferation and survival, such as Cyclin D1 and c-Myc. By targeting eIF4E, this compound disrupts the translation of these key oncogenic proteins, leading to cell cycle arrest and apoptosis.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, cell cycle progression, and protein expression.
Mechanism of Action
This compound's primary molecular target is the eukaryotic translation initiation factor 4E (eIF4E).[1][3] eIF4E is a key component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation. In many cancers, the eIF4E pathway is hyperactivated, leading to the increased translation of oncogenic proteins that promote cell growth and survival. This compound binds to eIF4E, disrupting its ability to function in translation initiation.[1][2] This leads to a significant reduction in the protein levels of key downstream targets, including Cyclin D1 and c-Myc, within hours of treatment.[3] The inhibition of these proteins results in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis, as evidenced by the enhanced expression of p53 and cleaved caspase-3.[3]
Data Presentation
The following table summarizes the in vitro activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| JEKO-1 | Mantle Cell Lymphoma | GI50 | 6.7 - 11.2 | [3] |
| MINO | Mantle Cell Lymphoma | GI50 | 6.7 - 11.2 | [3] |
| MCF7 | Breast Cancer | GI50 | 6.7 - 11.2 | [3] |
| MDA-MB-231 | Breast Cancer | GI50 | 6.7 - 11.2 | [3] |
| AGS | Gastric Cancer | GI50 | 6.7 - 11.2 | [3] |
| OE19 | Esophageal Cancer | GI50 | 6.7 - 11.2 | [3] |
| OE33 | Esophageal Cancer | GI50 | 6.7 - 11.2 | [3] |
| FLO-1 | Esophageal Cancer | GI50 | 6.7 - 11.2 | [3] |
Experimental Protocols
Stock Solution Preparation
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Weighing the Compound: In a sterile environment, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving the Compound: a. Transfer the weighed this compound powder to a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. b. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells. c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration to determine the GI50/IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium (B1200493) iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and collect them in a centrifuge tube. b. Wash the cells once with ice-cold PBS. c. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. d. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining and Analysis: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cells once with PBS. c. Resuspend the cell pellet in PI/RNase A staining solution. d. Incubate the cells in the dark at room temperature for 30 minutes. e. Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Cyclin D1 and c-Myc
This protocol is for detecting changes in the protein expression of Cyclin D1 and c-Myc following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: a. Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 8 or 24 hours).[3] b. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay. c. Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Electrophoresis and Transfer: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against Cyclin D1, c-Myc, and a loading control (e.g., β-actin) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 24, 48 hours).
-
Staining: a. Harvest the cells (including any floating cells in the medium) and wash them with cold PBS. b. Resuspend the cells in 1X binding buffer provided in the kit. c. Add Annexin V-FITC and propidium iodide to the cell suspension. d. Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: a. Analyze the stained cells by flow cytometry within 1 hour. b. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Troubleshooting
-
Low Solubility of this compound: If the compound does not fully dissolve in DMSO, gentle warming and sonication can be applied. For in vivo studies or if DMSO is not suitable, consider using its water-soluble derivative, briciclib.
-
High Background in Western Blots: Ensure adequate blocking of the membrane and optimize antibody concentrations and washing steps.
-
Cell Clumping in Flow Cytometry: Ensure a single-cell suspension is achieved after harvesting. Passing the cells through a cell strainer may be necessary.
-
Variability in Cell Viability Assays: Ensure consistent cell seeding density and proper mixing of reagents. Run replicates for each condition to ensure statistical validity.
Conclusion
This compound is a valuable research tool for studying the role of eIF4E-mediated translation in cancer. Its ability to potently inhibit the proliferation of a wide range of cancer cell lines by downregulating key oncogenic proteins makes it a compound of significant interest for cancer research and drug development. The protocols provided in these application notes offer a comprehensive guide for utilizing this compound in a cell culture setting and assessing its biological effects. Careful adherence to these protocols and appropriate experimental design will enable researchers to obtain reliable and reproducible data.
References
Application Notes and Protocols for ON-013100 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON-013100 is a small molecule mitotic inhibitor demonstrating potent anti-neoplastic activity across a range of cancer cell lines. Its mechanism of action involves the targeted inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis. This inhibition disrupts the translation of essential proteins for cell proliferation and survival, such as Cyclin D1 and c-Myc, ultimately leading to a cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell lines, including dosage recommendations, and methodologies for key experimental assays.
Data Presentation
Table 1: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of this compound in different cancer cell lines, providing a reference for effective dosage ranges in cell viability assays.
| Cell Line | Cancer Type | GI50 (nM) |
| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2[1] |
| MINO | Mantle Cell Lymphoma | 6.7 - 11.2[1] |
| MCF7 | Breast Cancer | 6.7 - 11.2[1] |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2[1] |
| AGS | Gastric Cancer | 6.7 - 11.2[1] |
| OE19 | Esophageal Cancer | 6.7 - 11.2[1] |
| OE33 | Esophageal Cancer | 6.7 - 11.2[1] |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2[1] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits eIF4E, a convergence point for oncogenic signaling pathways.
Caption: General experimental workflow for evaluating the effects of this compound.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range based on GI50 values is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the GI50 value.
-
Protein Expression Analysis (Western Blot)
This protocol is for analyzing the effect of this compound on the expression levels of key proteins such as Cyclin D1 and c-Myc.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound (a concentration of 1 µM for 24 hours has been shown to be effective) or vehicle control.[2]
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1, anti-c-Myc) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Use β-actin as a loading control to normalize protein levels.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound (a concentration of 0.1 µM has been shown to induce G2/M arrest) or vehicle control for a specified time (e.g., 24 hours).[1]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols for ON-013100 Solution Preparation and Experimentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON-013100 is a synthetic benzylstyrylsulfone that acts as a mitotic inhibitor with potent anti-neoplastic properties.[1] Its primary mechanism of action involves the inhibition of Cyclin D1 expression, a key regulator of cell cycle progression.[1] Furthermore, this compound has been identified as a targeted inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), a critical component in the translation of mRNAs encoding proteins involved in cell proliferation and survival, such as Cyclin D1 and c-Myc.[2][3][4] By disrupting these pathways, this compound induces a G2/M phase cell cycle arrest and promotes apoptosis in a variety of cancer cell lines. This document provides detailed protocols for the preparation of this compound solutions and its application in key in vitro experiments.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound in various human cancer cell lines. This data is crucial for designing cell-based assays and determining appropriate experimental concentrations.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 | [2] |
| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 | [2] |
| MCF7 | Breast Cancer | 6.7 - 11.2 | [2] |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 | [2] |
| AGS | Gastric Cancer | 6.7 - 11.2 | [2] |
| OE19 | Esophageal Cancer | 6.7 - 11.2 | [2] |
| OE33 | Esophageal Cancer | 6.7 - 11.2 | [2] |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2 | [2] |
| Granta 519 | Mantle Cell Lymphoma | Not explicitly stated, but significant inhibition of Cyclin D1 at 1µM | [3][4] |
| Jurkat T | T-cell Leukemia | Not explicitly stated, but reduction in c-Myc and Mcl-1 at 1µM | [3][4] |
| FaDu | Pharyngeal Squamous Cell Carcinoma | Not explicitly stated, but significant inhibition of Cyclin D1 at 1µM | [3][4] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-cancer effects by targeting the eIF4E-mediated translation of key oncogenic proteins. This leads to the downregulation of Cyclin D1 and c-Myc, resulting in cell cycle arrest and apoptosis. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits eIF4E, blocking Cyclin D1 and c-Myc translation.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the effects of this compound on cancer cells.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 394.44 g/mol (MW of this compound) * Volume (L)
-
For 1 mL of 10 mM stock, weigh out 3.94 mg of this compound.
-
-
Dissolve this compound in DMSO.
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.
-
-
Aliquot and store the stock solution.
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
Cancer cell lines of interest (e.g., JEKO-1, MCF7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM, bracketing the known GI50 values.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or vehicle control. For suspension cells, add 100 µL of 2x concentrated drug solutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
-
Western Blot Analysis
This protocol details the detection of changes in protein expression (e.g., Cyclin D1, c-Myc, p53) following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates or larger culture dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 1 µM) and for the desired time (e.g., 8 or 24 hours).[3][4] Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes: Determining Cell Viability and Cytotoxicity of ON-013100 using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely-used, colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells.[1] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of ON-013100, a small molecule antineoplastic agent.[4]
Mechanism of Action: this compound
This compound is a mitotic inhibitor that has been shown to inhibit the proliferation of various cancer cell lines at nanomolar concentrations.[4][5] Its mechanism of action involves the inhibition of the eukaryotic translation initiation factor 4E (eIF4E).[5] eIF4E is a critical regulator that controls the translation of mRNAs for proteins essential for cell proliferation and survival, such as Cyclin D1 and c-Myc.[5] By inhibiting eIF4E, this compound reduces the expression of Cyclin D1.[5] Cyclin D1 is a key component of the Cyclin D-CDK4/6 complex, which phosphorylates the retinoblastoma (Rb) protein.[6][7] Phosphorylation of Rb releases the E2F transcription factor, allowing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[7][8] By downregulating Cyclin D1, this compound effectively causes cell cycle arrest, inhibiting cell proliferation.[5][8]
Signaling Pathway of this compound
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol details the steps to determine the half-maximal growth inhibitory concentration (GI50) of this compound on a selected cancer cell line.
1. Materials and Reagents
-
Selected cancer cell line (e.g., MCF-7, JEKO-1)[5]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)[9]
-
This compound (stock solution prepared in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[3][9]
-
Solubilization solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.[1][9]
-
Sterile 96-well flat-bottom plates[9]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[1]
-
Humidified incubator at 37°C with 5% CO2.[9]
2. Experimental Workflow
3. Detailed Methodology
Day 1: Cell Seeding
-
Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue).[10]
-
Dilute the cells in a complete growth medium to an optimal seeding density. This should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only for background control.
-
Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.[9]
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in a complete growth medium from your stock solution. Since the reported GI50 is in the nanomolar range (6.7 - 11.2 nM), a suitable concentration range would be from 0.1 nM to 100 nM.[5]
-
Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Carefully remove the old media from the wells and add 100 µL of the corresponding this compound dilutions, vehicle control, or fresh media (for untreated control) to the appropriate wells. It is recommended to test each concentration in triplicate.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[9][10]
Day 4/5: MTT Addition and Measurement
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[2][9]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. The incubation time may need optimization depending on the cell type.
-
After incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][9]
-
Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.[3][9]
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[2][3]
4. Data Analysis
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
Plot the % Cell Viability against the log concentration of this compound.
-
Determine the GI50 value, which is the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.
Data Presentation
The quantitative results from the MTT assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Hypothetical Viability Data for a Cancer Cell Line Treated with this compound for 48 hours
| This compound Conc. (nM) | Mean Absorbance (OD 570nm) | Standard Deviation (±) | % Cell Viability |
| 0 (Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.102 | 0.075 | 87.9% |
| 2.5 | 0.945 | 0.061 | 75.4% |
| 5 | 0.751 | 0.053 | 59.9% |
| 7.5 | 0.619 | 0.049 | 49.4% |
| 10 | 0.488 | 0.041 | 38.9% |
| 25 | 0.203 | 0.025 | 16.2% |
| 50 | 0.115 | 0.019 | 9.2% |
| 100 | 0.089 | 0.015 | 7.1% |
Data are hypothetical and for illustrative purposes only. In this example, the GI50 would be approximately 7.5 nM.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. researchtweet.com [researchtweet.com]
- 10. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Western Blot Analysis of ON-013100 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON-013100 is an antineoplastic agent that functions as a mitotic inhibitor.[1] Its mechanism of action involves the targeted inhibition of critical cell cycle and survival pathways, making it a compound of significant interest in cancer research and drug development. Western blot analysis is an indispensable technique for elucidating the molecular effects of this compound on cancer cells. This document provides detailed protocols and application notes for performing Western blot analysis on cells treated with this compound, with a focus on key protein targets and signaling pathways.
Principle of Western Blotting
Western blotting is a powerful immunodetection technique that allows for the identification and quantification of specific proteins within a complex mixture, such as a cell lysate. The method involves several key stages:
-
Sample Preparation: Extraction of total cellular proteins.
-
Gel Electrophoresis: Separation of proteins based on their molecular weight.
-
Protein Transfer: Transfer of separated proteins from the gel to a solid membrane.
-
Immunodetection: Probing the membrane with specific primary antibodies that recognize the target protein, followed by detection with a secondary antibody conjugated to an enzyme or fluorophore.
-
Signal Visualization and Quantification: Detection of the signal generated by the secondary antibody, allowing for the quantification of the target protein.
Key Signaling Pathways Affected by this compound
Studies have shown that this compound exerts its anticancer effects by modulating key proteins involved in cell cycle regulation and apoptosis. Western blot analysis of cells treated with this compound typically focuses on the following proteins and pathways:
-
Cell Cycle Regulation: this compound has been shown to significantly reduce the expression of Cyclin D1 and c-Myc .[2] These proteins are crucial for the G1 to S phase transition in the cell cycle.
-
Apoptosis Induction: Treatment with this compound leads to an enhanced expression of the tumor suppressor protein p53 and the apoptosis marker Cleaved Caspase 3 .[2]
The diagram below illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
A generalized workflow for performing Western blot analysis on this compound treated cells is depicted below.
Cell Culture and Treatment
-
Seed the desired cancer cell line (e.g., MCF-7, MDA-MB-231, JEKO-1, MINO) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 nM) for a specified duration (e.g., 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).
Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Blocking
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Antibody Incubation
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
Signal Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. The following tables provide examples of how to structure the quantitative data for key proteins affected by this compound.
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins
| Treatment | Concentration (nM) | Duration (h) | Relative Cyclin D1 Expression (Normalized to Loading Control) | Relative c-Myc Expression (Normalized to Loading Control) |
| Vehicle (DMSO) | 0 | 8 | 1.00 ± 0.05 | 1.00 ± 0.07 |
| This compound | 10 | 8 | 0.45 ± 0.04 | 0.52 ± 0.06 |
| This compound | 20 | 8 | 0.21 ± 0.03 | 0.28 ± 0.05 |
| Vehicle (DMSO) | 0 | 24 | 1.00 ± 0.06 | 1.00 ± 0.08 |
| This compound | 10 | 24 | 0.15 ± 0.02 | 0.20 ± 0.04 |
| This compound | 20 | 24 | 0.05 ± 0.01 | 0.08 ± 0.02 |
| Values are represented as mean ± standard deviation from three independent experiments. |
Table 2: Effect of this compound on Apoptotic Proteins
| Treatment | Concentration (nM) | Duration (h) | Relative p53 Expression (Normalized to Loading Control) | Relative Cleaved Caspase 3 Expression (Normalized to Loading Control) |
| Vehicle (DMSO) | 0 | 24 | 1.00 ± 0.08 | 1.00 ± 0.09 |
| This compound | 10 | 24 | 2.50 ± 0.15 | 3.10 ± 0.21 |
| This compound | 20 | 24 | 4.20 ± 0.25 | 5.80 ± 0.35 |
| Values are represented as mean ± standard deviation from three independent experiments. |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive primary or secondary antibody | Use fresh or validated antibodies; optimize antibody concentration. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining; optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific enough | Use a more specific or affinity-purified primary antibody. |
| Protein degradation | Prepare fresh lysates with protease inhibitors. |
Conclusion
This document provides a comprehensive guide for performing and analyzing Western blots on cells treated with this compound. By following these detailed protocols and utilizing the provided frameworks for data presentation, researchers can effectively investigate the molecular mechanisms of this compound and its impact on key cancer-related signaling pathways. Adherence to these guidelines will ensure the generation of reliable and reproducible data critical for advancing cancer research and drug development.
References
Application Notes and Protocols for ELISA Assay with ON-013100
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Enzyme-Linked Immunosorbent Assay (ELISA) to study the effects of ON-013100, a mitotic inhibitor. This compound has been shown to inhibit the expression of key proteins involved in cell cycle progression and proliferation, such as Cyclin D1 and c-Myc.[1][2] ELISA is a powerful and quantifiable method to measure these changes in protein expression in response to treatment with this compound.
Introduction
This compound is an antineoplastic agent that functions as a mitotic inhibitor.[1] Its mechanism of action involves the targeting of pathways that regulate cell proliferation. A key target of this compound is the expression of Cyclin D1, a critical regulator of the cell cycle.[1][2] The Cyclin D-CDK4/6-Rb pathway is a central control point for the G1 to S phase transition in the cell cycle.[3][4][5] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[3][4] this compound and its water-soluble derivative, briciclib (B1667788), have been shown to reduce the expression of Cyclin D1 and c-Myc, proteins associated with the activity of the eukaryotic translation initiation factor 4E (eIF4E).[2] Furthermore, these compounds can enhance the expression of pro-apoptotic proteins like p53 and cleaved Caspase 3.[2]
This application note details the use of a sandwich ELISA protocol to quantify the changes in Cyclin D1 and c-Myc protein levels in cell lysates following treatment with this compound.
Data Presentation
The following table summarizes the 50% growth inhibition (GI50) values for this compound and its derivative briciclib in various cancer cell lines, as determined by MTT cell viability assays.[2]
| Compound | Cell Line | Cancer Type | GI50 (nM) |
| This compound | JEKO-1 | Mantle Cell Leukemia (MCL) | 6.7 - 11.2 |
| MINO | Mantle Cell Leukemia (MCL) | 6.7 - 11.2 | |
| MCF7 | Breast Cancer | 6.7 - 11.2 | |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 | |
| AGS | Gastric Cancer | 6.7 - 11.2 | |
| OE19 | Esophageal Cancer | 6.7 - 11.2 | |
| OE33 | Esophageal Cancer | 6.7 - 11.2 | |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2 | |
| Briciclib | JEKO-1 | Mantle Cell Leukemia (MCL) | 9.8 - 12.2 |
| MINO | Mantle Cell Leukemia (MCL) | 9.8 - 12.2 | |
| MCF7 | Breast Cancer | 9.8 - 12.2 | |
| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 | |
| AGS | Gastric Cancer | 9.8 - 12.2 | |
| OE19 | Esophageal Cancer | 9.8 - 12.2 | |
| OE33 | Esophageal Cancer | 9.8 - 12.2 | |
| FLO-1 | Esophageal Cancer | 9.8 - 12.2 |
Signaling Pathway
The following diagram illustrates the Cyclin D1/CDK4/6 pathway and the role of key proteins in cell cycle progression. This compound's inhibitory effect on Cyclin D1 expression disrupts this pathway, leading to cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
ON-013100 In Vivo Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON-013100 is a small molecule inhibitor targeting the eukaryotic translation initiation factor 4E (eIF4E). By binding to eIF4E, this compound disrupts the translation of key oncogenic proteins, positioning it as a promising therapeutic agent in oncology. Preclinical in vivo studies are crucial for evaluating the efficacy and characterizing the pharmacological profile of novel anticancer compounds like this compound. This document provides detailed application notes and standardized protocols for conducting in vivo animal model studies with this compound, based on available preclinical data.
Mechanism of Action
This compound and its water-soluble derivative, briciclib, exert their anticancer effects by targeting eIF4E, a critical component of the mRNA cap-binding complex.[1] This complex is essential for the initiation of cap-dependent translation of various mRNAs that encode proteins involved in cell proliferation and survival. In many cancers, the eIF4E pathway is dysregulated, leading to the overexpression of oncogenic proteins.
By inhibiting eIF4E, this compound effectively reduces the protein expression levels of key downstream targets, including:
-
Cyclin D1: A crucial regulator of cell cycle progression from the G1 to the S phase.
-
c-Myc: A transcription factor that plays a central role in cell growth, proliferation, and apoptosis.
The downregulation of these proteins leads to cell cycle arrest and induction of apoptosis in cancer cells, thereby inhibiting tumor growth.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
References
Application Notes and Protocols for Studying Mantle Cell Leukemia with ON-013100
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON-013100 (Rigosertib) and its water-soluble prodrug, ON 013105, represent a novel class of non-ATP competitive multi-kinase inhibitors with significant potential for the study and treatment of Mantle Cell Lymphoma (MCL). MCL is a typically aggressive B-cell non-Hodgkin's lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1.[1] this compound has demonstrated the ability to induce cell death in MCL cell lines, making it a valuable tool for investigating the molecular pathways that drive this malignancy. These application notes provide a summary of the key findings related to the use of this compound in MCL research, along with detailed protocols for relevant experiments.
Data Presentation
| Cell Line | Assay | Observed Effect | Key Findings |
| Granta 519 | Cell Viability | Dose-dependent decrease in cell viability. | ON 013105 induces cell death. |
| Z138C | Cell Viability | Dose-dependent decrease in cell viability. | ON 013105 induces cell death. |
| Granta 519, Z138C | Apoptosis | Induction of apoptosis, activation of caspases 3 and 9, and PARP cleavage. | Cell death occurs via the apoptotic pathway. |
| Granta 519, Z138C | Protein Expression | Reduction in Cyclin D1, c-myc, and Mcl-1 levels. | This compound targets key proteins involved in MCL pathogenesis. |
| In vivo (MCL xenograft) | Tumor Growth | Inhibition of tumor growth in a dose-dependent manner. | Demonstrates preclinical in vivo efficacy. |
Mechanism of Action and Signaling Pathways
This compound (Rigosertib) is a multi-targeted kinase inhibitor. Its mechanism of action in mantle cell lymphoma involves the modulation of several key signaling pathways that are crucial for the survival and proliferation of MCL cells. The primary known effects include the induction of apoptosis through the downregulation of anti-apoptotic proteins and interference with critical cell cycle regulators.
One of the key pathways affected is the PI3K/Akt signaling cascade, which is frequently activated in MCL and promotes cell survival.[2] By inhibiting this pathway, this compound can lead to the deactivation of downstream effectors that prevent apoptosis.
Furthermore, this compound has been shown to decrease the levels of Mcl-1, an anti-apoptotic protein of the Bcl-2 family. The degradation of Mcl-1 is a critical event that can trigger the intrinsic apoptotic pathway.[1] The drug also reduces the expression of Cyclin D1, the hallmark oncoprotein of MCL, thereby affecting cell cycle progression.
Recent studies have also suggested that Rigosertib can function as a microtubule-destabilizing agent, which would contribute to its anti-cancer effects by inducing mitotic arrest and subsequent apoptosis.[3][4]
Caption: Signaling pathways affected by this compound in MCL.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on mantle cell lymphoma cells.
Cell Viability Assay (MTS Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of MCL cell lines.
Materials:
-
MCL cell lines (e.g., Granta 519, Z138C)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (or ON 013105) stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed MCL cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTS cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in MCL cells treated with this compound using flow cytometry.[5]
Materials:
-
MCL cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed MCL cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete medium.
-
Incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest cells by transferring the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins such as Cyclin D1 and Mcl-1 in MCL cells following treatment with this compound.[6]
Materials:
-
Treated and untreated MCL cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-Mcl-1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the MCL cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Caption: Workflow for Western blot analysis.
References
- 1. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutive activation of Akt contributes to the pathogenesis and survival of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) [mdpi.com]
- 5. kumc.edu [kumc.edu]
- 6. Cyclin D1 Depletion Induces DNA Damage in Mantle Cell Lymphoma Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ON-013100 Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing the mitotic inhibitor ON-013100, achieving proper dissolution is critical for experimental accuracy and success. This technical support center provides a comprehensive guide to address common solubility challenges, offering detailed protocols and troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is soluble in DMSO at a concentration of 25 mg/mL.[1][2] For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of hydrophobic compounds.[3][4]
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you are experiencing issues with dissolving this compound in DMSO, please consider the following troubleshooting steps:
-
Sonication: The use of an ultrasonic bath is recommended to aid dissolution.[1][2] Sonicating the solution for a period can help break down compound aggregates and facilitate solubilization.
-
Gentle Warming: Gently warming the solution can also help. However, it is crucial to monitor the temperature to avoid compound degradation.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
Purity of DMSO: As mentioned, the presence of water in DMSO can reduce solubility. Using a fresh, high-purity, anhydrous grade of DMSO is crucial.[3][4]
Q3: One of my suppliers lists this compound as insoluble in DMSO. Why is there conflicting information?
A3: While most suppliers report a solubility of 25 mg/mL in DMSO, it's possible that variations in the supplied material's crystalline form or purity could affect its solubility. If you encounter a batch with poor DMSO solubility, vigorous sonication and gentle warming are the first recommended steps. If the issue persists, contacting the supplier's technical support with the specific batch number is advised.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening and how can I fix it?
A4: This is a common issue for many small molecule inhibitors that are highly soluble in DMSO but have low aqueous solubility. The abrupt change in solvent polarity causes the compound to precipitate. Here are some strategies to prevent this:
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your culture medium or buffer.[5]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) to minimize both insolubility and potential solvent-induced cellular toxicity.[5]
-
Thorough Mixing: Immediately and thoroughly mix the solution after adding the this compound stock to promote dispersion.[5]
-
Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-80, to the aqueous medium can help maintain the compound's solubility.
Q5: How should I prepare this compound for in vivo animal studies?
A5: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Two common solvent systems have been reported to achieve a concentration of 1.25 mg/mL.[1][6] Detailed protocols for these formulations are provided in the "Experimental Protocols" section below. Both methods require the addition of solvents in a specific order and may require sonication to achieve a clear solution.[1][6]
Data Presentation: Solubility Summary
| Solvent/Formulation | Concentration | Notes |
| DMSO | 25 mg/mL (63.38 mM) | Sonication is recommended for dissolution.[1][2] |
| In Vivo Formulation 1 | 1.25 mg/mL (3.17 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Results in a clear solution. Sonication is needed.[1] |
| In Vivo Formulation 2 | 1.25 mg/mL (3.17 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline). Results in a suspended solution. Sonication is needed.[1] |
Experimental Protocols
Preparation of 10 mM Stock Solution in DMSO (in vitro)
-
Preparation: Bring the vial of solid this compound and a sealed bottle of anhydrous DMSO to room temperature.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration based on the mass of the compound (Molecular Weight: 394.44 g/mol ).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Mixing: Vortex the solution vigorously for several minutes.
-
Sonication: If undissolved particles are visible, place the vial in a bath sonicator for 10-15 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Preparation of 1.25 mg/mL Solution for In Vivo Administration (Formulation 1)
This protocol is for preparing 1 mL of a clear solution.
-
Prepare a 12.5 mg/mL stock in DMSO: Dissolve the required amount of this compound in DMSO to make a 12.5 mg/mL stock solution.
-
Step 1: In a sterile tube, add 400 µL of PEG300.
-
Step 2: Add 100 µL of the 12.5 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Step 3: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Step 4: Add 450 µL of saline (0.9% w/v NaCl) to bring the final volume to 1 mL.
-
Final Mixing: Vortex the solution. If it is not completely clear, sonicate until a clear solution is obtained.[6]
Visualizations
Caption: Workflow for preparing this compound in vivo formulation.
Caption: this compound inhibits Cyclin D1 expression in the cell cycle pathway.
References
Technical Support Center: ON-013100
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ON-013100. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility to ensure successful and reproducible experiments.
Dissolving this compound in DMSO: Troubleshooting and Protocol
Proper dissolution of this compound is critical for accurate experimental results. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).
Solubility Data
| Parameter | Value |
| Solvent | DMSO |
| Solubility | 25 mg/mL[1][2] |
| Molar Concentration | 63.38 mM[1][2] |
| Notes | Ultrasonic treatment is recommended to aid dissolution.[1][2] |
Stock Solution Preparation (DMSO)
To prepare stock solutions of varying concentrations, please refer to the following table. Ensure you are using anhydrous, high-purity DMSO for best results.
| Desired Stock Concentration | Volume of DMSO per 1 mg of this compound | Volume of DMSO per 5 mg of this compound | Volume of DMSO per 10 mg of this compound |
| 1 mM | 2.5352 mL | 12.6762 mL | 25.3524 mL |
| 5 mM | 0.5070 mL | 2.5352 mL | 5.0705 mL |
| 10 mM | 0.2535 mL | 1.2676 mL | 2.5352 mL |
| 20 mM | 0.1268 mL | 0.6338 mL | 1.2676 mL |
| 50 mM | 0.0507 mL | 0.2535 mL | 0.5070 mL |
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.9444 mg of this compound (Molecular Weight: 394.44 g/mol ).
-
Adding Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, you would add 1 mL of DMSO for every 3.9444 mg of the compound.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to begin the dissolution process.
-
Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes.[1][2] This step is crucial for complete dissolution.
-
Visual Inspection: After sonication, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Troubleshooting Guide for Solubility Issues
Encountering solubility issues can be a common hurdle in experimental workflows. This guide provides a systematic approach to troubleshooting problems with dissolving this compound in DMSO.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][2]
Q2: My this compound is not fully dissolving in DMSO even after vortexing. What should I do?
A2: It is highly recommended to use a water bath sonicator for 10-15 minutes to aid dissolution.[1][2] If the compound still does not dissolve, gentle warming of the solution to 37°C for 5-10 minutes can also help.
Q3: Can I use water to dissolve this compound?
A3: this compound has very low aqueous solubility. It is not recommended to use water as the primary solvent for stock solution preparation.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
A4: This is a common issue when a compound that is highly soluble in DMSO is introduced into an aqueous environment. To mitigate this, try the following:
-
Lower the final concentration: The concentration of this compound in your final working solution may be too high.
-
Stepwise dilution: Perform serial dilutions of your DMSO stock in your aqueous buffer rather than a single large dilution.
-
Increase the final DMSO concentration (with caution): While it is generally recommended to keep the final DMSO concentration in cell culture below 0.5%, some cell lines may tolerate slightly higher concentrations. Always run a vehicle control with the same final DMSO concentration to assess any potential toxicity.
Q5: How should I store my this compound stock solution?
A5: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
This compound Signaling Pathway
This compound is a mitotic inhibitor that has been shown to inhibit the expression of Cyclin D1.[1] Cyclin D1 is a key regulatory protein in the cell cycle, and its inhibition can lead to cell cycle arrest. The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway showing the role of Cyclin D1 in cell cycle progression and its inhibition by this compound.
References
Technical Support Center: Optimizing ON-013100 Concentration for IC50 Determination
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ON-013100 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the determination of its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mitotic inhibitor that functions by targeting the eukaryotic translation initiation factor 4E (eIF4E).[1] By binding to eIF4E, this compound disrupts its normal localization and function, leading to a decrease in the translation of key proteins involved in cell proliferation and survival, such as Cyclin D1 and c-Myc.[1][2] This ultimately results in the inhibition of cancer cell growth.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated anti-proliferative activity in a variety of cancer cell lines at nanomolar concentrations. Efficacy has been observed in mantle cell lymphoma (JEKO-1, MINO), breast cancer (MCF7, MDA-MB-231), gastric cancer (AGS), and esophageal cancer (OE19, OE33, FLO-1) cell lines.
Q3: What is a suitable starting concentration range for determining the IC50 of this compound?
A3: Based on published data, the GI50 (growth inhibition 50) values for this compound are in the nanomolar range, typically between 6.7 nM and 11.2 nM. Therefore, a sensible starting range for a dose-response curve would be from 0.1 nM to 1000 nM, with serial dilutions to adequately cover this range and determine an accurate IC50 value.
Q4: Which assay is recommended for determining the IC50 of this compound?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and appropriate colorimetric method for assessing cell viability and determining the IC50 of compounds like this compound.[3] This assay measures the metabolic activity of viable cells, which is indicative of cell proliferation.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported GI50 (a measure comparable to IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 |
| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 |
| MCF7 | Breast Cancer | 6.7 - 11.2 |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 |
| AGS | Gastric Cancer | 6.7 - 11.2 |
| OE19 | Esophageal Cancer | 6.7 - 11.2 |
| OE33 | Esophageal Cancer | 6.7 - 11.2 |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2 |
Note: The GI50 values were reported as a range for a panel of cell lines.
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3][4]
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for IC50 determination.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors during drug addition, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix gently but thoroughly before aliquoting into wells.
-
Use a multichannel pipette for adding reagents to minimize pipetting variability.
-
To avoid edge effects, consider not using the outermost wells of the plate for experimental data. Fill them with PBS or medium to maintain humidity.
-
Issue 2: IC50 value is significantly higher or lower than expected.
-
Possible Cause: Incorrect drug concentration, issues with drug stability, or variation in cell line sensitivity.
-
Solution:
-
Verify the calculations for your drug dilutions and ensure the stock solution was prepared correctly.
-
Prepare fresh drug dilutions for each experiment as this compound stability in media over time may vary.
-
Cell line passage number can affect sensitivity. Use cells within a consistent and low passage number range.
-
Confirm the identity of your cell line through STR profiling.
-
Issue 3: The dose-response curve does not have a sigmoidal shape or does not plateau.
-
Possible Cause: The concentration range tested is too narrow or not centered around the IC50. The drug may have low solubility at higher concentrations.
-
Solution:
-
Widen the range of concentrations tested. If the curve is flat at the low end, add lower concentrations. If it hasn't reached a plateau at the high end, test higher concentrations.
-
Visually inspect the wells with the highest drug concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower stock concentration.
-
Caption: Troubleshooting guide for IC50 determination.
References
Troubleshooting ON-013100 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using ON-013100 in their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the use of this compound, leading to experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule mitotic inhibitor. Its primary mechanism of action is the inhibition of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2][3][4] By inhibiting PLK1, this compound disrupts the proper execution of cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][5] Additionally, it has been shown to inhibit the expression of Cyclin D1, a crucial protein for cell cycle progression from G1 to S phase.[6][7]
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in organic solvents such as DMSO.[6] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is low and consistent across all experimental and control groups, as high concentrations can be toxic to cells and may inhibit kinase activity.[8]
Q3: What are the typical GI50/IC50 values for this compound in cancer cell lines?
A3: The half-maximal growth inhibition (GI50) for this compound is in the nanomolar range for a variety of cancer cell lines. For example, in mantle cell lymphoma, breast, gastric, and esophageal cancer cell lines, the GI50 has been reported to be between 6.7 and 11.2 nM.[7][9]
Troubleshooting Experimental Variability
Q4: I am observing inconsistent results in my cell viability assays (e.g., MTT, CellTiter-Glo) with this compound. What are the potential causes?
A4: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Culture Conditions: Variability in cell density at the time of treatment, passage number, and overall cell health can significantly impact results. Ensure consistent cell seeding density and use cells within a similar passage number range for all experiments.
-
Compound Precipitation: this compound may precipitate in aqueous solutions at higher concentrations. Visually inspect your diluted solutions for any signs of precipitation. If precipitation is suspected, consider preparing a fresh dilution or using a different dilution scheme.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variability.[8] Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to inconsistent data.[8] To mitigate this, consider not using the outermost wells for experimental samples or filling them with sterile PBS or media.[8]
-
Incubation Time and Temperature: Fluctuations in incubation time or temperature can alter enzyme kinetics and cell growth rates.[8] Use a calibrated incubator and ensure consistent timing for all experimental steps.
Q5: My Western blot results for Cyclin D1 expression after this compound treatment are not reproducible. How can I troubleshoot this?
A5: Reproducibility issues in Western blotting can be due to:
-
Inconsistent Protein Extraction: Ensure a consistent and efficient cell lysis and protein extraction procedure. Use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.
-
Uneven Protein Loading: Accurately determine protein concentration (e.g., using a BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to normalize for any loading differences.[10]
-
Antibody Performance: The quality and dilution of your primary and secondary antibodies are critical. Use a validated antibody for Cyclin D1 and optimize the antibody dilution to achieve a good signal-to-noise ratio.[10]
-
Transfer Efficiency: Ensure efficient transfer of proteins from the gel to the membrane. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[10]
Q6: I am having trouble with my cell cycle analysis by flow cytometry after this compound treatment. What should I check?
A6: Common issues with cell cycle analysis include:
-
Improper Cell Fixation: The choice of fixative (e.g., ethanol) and the fixation procedure are crucial for obtaining good quality DNA histograms.[2][7] Ensure proper fixation to avoid cell clumping and nuclear damage.
-
Cell Clumping: Cell aggregates can lead to inaccurate DNA content measurements. Ensure a single-cell suspension before and after fixation by gentle pipetting or passing the cells through a cell strainer.
-
RNase Treatment: Propidium (B1200493) iodide (PI) can also bind to double-stranded RNA. Therefore, it is essential to treat the cells with RNase to ensure that only DNA is stained.[11]
-
Instrument Settings: Proper setup of the flow cytometer, including laser alignment and compensation settings (if using multiple fluorescent markers), is critical for accurate data acquisition.
Data Summary
The following table summarizes the reported growth inhibition (GI50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2[7][9] |
| MINO | Mantle Cell Lymphoma | 6.7 - 11.2[7][9] |
| MCF7 | Breast Cancer | 6.7 - 11.2[7][9] |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2[7][9] |
| AGS | Gastric Cancer | 6.7 - 11.2[7][9] |
| OE19 | Esophageal Cancer | 6.7 - 11.2[7][9] |
| OE33 | Esophageal Cancer | 6.7 - 11.2[7][9] |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2[7][9] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
2. Western Blot for Cyclin D1
This protocol outlines the steps to analyze Cyclin D1 protein expression levels.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[10]
3. Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
-
Cell Harvest: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.[7] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase.[7][11]
-
Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[7]
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. promega.com [promega.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. bgmsglobal.com [bgmsglobal.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. texaschildrens.org [texaschildrens.org]
Technical Support Center: ON-013100 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of ON-013100. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is an antineoplastic agent that functions as a mitotic inhibitor. Its primary mechanism of action involves the inhibition of cap-dependent translation by targeting the eukaryotic translation initiation factor 4E (eIF4E). This leads to a significant reduction in the expression of key proteins involved in cell proliferation and survival, most notably Cyclin D1 and c-Myc.
Q2: What are the expected on-target effects of this compound in cancer cell lines?
A2: Treatment of susceptible cancer cell lines with this compound is expected to result in:
-
Inhibition of cell proliferation at nanomolar concentrations.
-
Reduced protein levels of Cyclin D1 and c-Myc.
-
Induction of apoptosis, potentially evidenced by increased levels of cleaved Caspase 3 and p53 expression.[1]
-
Cell cycle arrest, typically in the G1 phase, due to the downregulation of Cyclin D1.
Q3: Are there any publicly available data on the specific off-target kinase profile of this compound?
Q4: What are the general approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
A4: A multi-faceted approach is recommended to identify and validate potential off-target effects:
-
In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of this compound and its similarity to known kinase inhibitors.
-
Biochemical Kinase Profiling: Screening this compound against a large panel of purified kinases (kinome scan) is a direct method to identify unintended kinase targets.
-
Cell-Based Assays: Observing cellular phenotypes that are inconsistent with the known on-target effects can suggest off-target activity. This can be followed by targeted investigation of specific signaling pathways.
-
Chemical Proteomics: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding of this compound to potential off-target proteins within a cellular context.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in a cell line that is not known to be dependent on Cyclin D1 or c-Myc.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Potent Off-Target Effect | 1. Perform a broad-spectrum kinase profiling assay (kinome scan) with this compound. 2. Compare the cytotoxic concentrations with the IC50 values for any identified off-target kinases. 3. Use a structurally unrelated inhibitor of the identified off-target to see if it phenocopies the cytotoxicity. | Identification of unintended kinase targets responsible for the observed cell death. |
| Activation of a Pro-Apoptotic Pathway | 1. Perform Western blot analysis for key markers of various apoptotic pathways (e.g., cleaved PARP, other caspases). 2. Investigate the activation status of stress-activated protein kinase (SAPK/JNK) or p38 MAPK pathways. | Elucidation of the specific cell death mechanism and whether it is independent of the intended target. |
| Cell Line-Specific Vulnerability | Test this compound in a panel of cell lines with diverse genetic backgrounds to determine if the high cytotoxicity is a widespread or isolated phenomenon. | Understanding the context-dependent activity of this compound. |
Issue 2: Inconsistent or paradoxical effects on downstream signaling pathways.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Feedback Loop Activation | Inhibition of the primary target (eIF4E-mediated translation) may lead to the activation of compensatory signaling pathways (e.g., PI3K/Akt or MAPK pathways). Perform a time-course experiment and analyze the phosphorylation status of key nodes in these pathways (e.g., p-Akt, p-ERK). | Identification of feedback mechanisms that may counteract the intended therapeutic effect. |
| Direct Off-Target Kinase Inhibition/Activation | 1. Refer to kinome profiling data (if generated). 2. Use specific inhibitors for suspected off-target kinases to see if the paradoxical effect is replicated. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to the suspected off-target kinase in cells. | Confirmation of a direct off-target interaction that explains the unexpected signaling changes. |
| Experimental Artifact | 1. Ensure the quality and stability of the this compound compound. 2. Verify antibody specificity for all signaling proteins being analyzed. 3. Include appropriate positive and negative controls for pathway activation. | Increased confidence in the observed results and elimination of technical errors. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Identification
This protocol provides a general framework for screening this compound against a panel of purified kinases to identify potential off-target interactions.
Materials:
-
Purified recombinant kinases of interest
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Dilute kinases, substrates, and ATP to their final desired concentrations in kinase reaction buffer. Prepare a serial dilution of this compound.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase solution to each well. Add the this compound dilutions or vehicle control (DMSO) to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the ATP/substrate mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Add the detection reagent according to the manufacturer's protocol. This typically involves a step to stop the kinase reaction and deplete unused ATP, followed by a step to convert the generated ADP to ATP and measure the resulting luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value for each inhibited kinase by fitting the data to a dose-response curve.
Quantitative Data Summary (Hypothetical Kinase Profiling Results):
| Kinase | On-Target/Off-Target | IC50 (nM) |
| CDK4 | On-Target (related) | 50 |
| CDK6 | On-Target (related) | 75 |
| GSK3β | Off-Target | 500 |
| SRC | Off-Target | 1200 |
| JAK2 | Off-Target | >10,000 |
| p38α | Off-Target | >10,000 |
Note: This table is for illustrative purposes only, as public kinome scan data for this compound is not available.
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Analysis
This protocol details the procedure for analyzing changes in protein expression and phosphorylation to validate on-target effects and investigate off-target signaling.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL reagent and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: On-target signaling pathway of this compound.
References
Minimizing toxicity of ON-013100 in normal cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the toxicity of ON-013100 in normal cells during in vitro experiments. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to help you achieve reliable and reproducible results while maintaining the integrity of your normal cell controls.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antineoplastic agent that functions as a mitotic inhibitor. Its mechanism of action involves the inhibition of Cyclin D1 expression. A water-soluble derivative of this compound, briciclib, targets the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis. This inhibition leads to a reduction in the translation of mRNAs for proteins crucial for cell proliferation, such as cyclin D1 and c-Myc.
Q2: What is the known toxicity profile of this compound in normal cells?
A2: Published data on the toxicity of this compound in a wide variety of normal cell lines is limited. However, a study on its derivative, briciclib, demonstrated low to no toxicity in normal endothelial cells at concentrations that were effective in inhibiting the proliferation of various cancer cell lines. It is crucial to determine the specific toxicity profile for each normal cell line used in your experiments, as sensitivity can vary significantly.
Q3: How does this compound affect the cell cycle of normal cells?
A3: this compound has been shown to induce a G2/M phase arrest in the cell cycle. This is consistent with its role as a mitotic inhibitor. In normal proliferating cells, this cell cycle arrest could be a potential source of toxicity if prolonged.
Q4: What are the initial steps to take if I observe high toxicity in my normal control cells?
A4: If you observe high toxicity, first verify the concentration and purity of your this compound stock solution. Ensure that the final solvent concentration in your culture medium is not exceeding toxic levels for your specific cell type (typically <0.1% for DMSO). It is also recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your cancer cell line and a CC50 (half-maximal cytotoxic concentration) in your normal cell line to establish a therapeutic index.
Q5: Are there any general strategies to reduce the toxicity of chemotherapeutic agents like this compound in vitro?
A5: Yes, several strategies can be employed. These include optimizing the drug concentration and exposure time, using a co-culture system with feeder cells that may provide protective factors, and ensuring your cell culture conditions (e.g., media components, cell density) are optimal for the health of your normal cells.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered when working with this compound and normal cells.
Issue 1: High level of cell death in normal cell lines at effective cancer-killing concentrations.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | 1. Perform a Dose-Response Analysis: Determine the IC50 for your cancer cell line and the CC50 for your normal cell line using a broad range of this compound concentrations. 2. Select a Lower Concentration: Based on the dose-response data, choose a concentration that provides a significant effect on the cancer cells while having a minimal impact on the normal cells. |
| Prolonged Exposure Time | 1. Conduct a Time-Course Experiment: Treat your cells with a fixed concentration of this compound and assess viability at multiple time points (e.g., 24, 48, 72 hours). 2. Shorten Exposure Duration: If toxicity in normal cells increases significantly with time, consider using a shorter treatment window that is sufficient to induce the desired effect in cancer cells. |
| Solvent Toxicity | 1. Verify Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level for your specific normal cell line. 2. Run a Solvent Control: Always include a vehicle control (media with the same concentration of solvent as the drug-treated wells) in your experiments. |
| Suboptimal Cell Health | 1. Optimize Seeding Density: Ensure that cells are seeded at an optimal density. Very low or very high confluency can increase sensitivity to cytotoxic agents. 2. Use Freshly Passaged Cells: Use cells that are in their logarithmic growth phase and have been passaged a minimal number of times. |
Issue 2: Inconsistent results or high variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Preparation | 1. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 2. Ensure Thorough Mixing: Vortex the stock solution and dilutions thoroughly before adding to the cell culture. |
| Variability in Cell Plating | 1. Ensure Homogeneous Cell Suspension: Gently resuspend cells before plating to ensure a uniform cell number in each well. 2. Check Pipetting Technique: Use calibrated pipettes and consistent technique to minimize volume variations. |
| Edge Effects in Multi-well Plates | 1. Avoid Using Outer Wells: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell viability. If possible, fill the outer wells with sterile PBS or media without cells. |
Experimental Protocols
Protocol 1: Determining the Therapeutic Index of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) in a cancer cell line and the half-maximal cytotoxic concentration (CC50) in a normal cell line to calculate the therapeutic index (TI = CC50 / IC50).
Materials:
-
Cancer cell line of interest
-
Normal cell line (e.g., primary human fibroblasts, non-cancerous epithelial cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count both cancer and normal cells.
-
Seed the cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 48 or 72 hours).
-
-
Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the no-treatment control (100% viability).
-
Plot the cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 for the cancer cells and the CC50 for the normal cells.
-
Calculate the Therapeutic Index (TI) as CC50 / IC50. A higher TI indicates greater selectivity for cancer cells.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution of normal and cancer cells.
Materials:
-
Cancer and normal cell lines
-
6-well cell culture plates
-
This compound
-
PBS (Phosphate Buffered Saline)
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration determined from the viability assays (e.g., IC50 concentration for cancer cells) and a vehicle control.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Collect the culture medium (to include any floating/dead cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium and centrifuge.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Cell Line | Cell Type | IC50 / CC50 (nM) | Therapeutic Index (TI) |
| MCF-7 | Breast Cancer | 15 | 13.3 |
| HCT116 | Colon Cancer | 25 | 8.0 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelial | 200 | - |
| Primary Human Fibroblasts | Normal Connective Tissue | > 1000 | > 40 (relative to HCT116) |
Note: These are hypothetical values for illustrative purposes. Researchers must determine these values for their specific cell lines.
Visualizations
Caption: Mechanism of action of this compound via eIF4E inhibition.
Caption: Troubleshooting workflow for high toxicity in normal cells.
Technical Support Center: ON-013100 Protocol for Long-Term Cell Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ON-013100 protocol for long-term cell treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antineoplastic agent that functions as a mitotic inhibitor.[1][2] Its mechanism involves the inhibition of protein translation, specifically targeting the eukaryotic translation initiation factor 4E (eIF4E).[3][4] This leads to a significant reduction in the expression of key proteins involved in cell proliferation, such as cyclin D1 and c-Myc.[3] Ultimately, this inhibition of translation and reduction in proliferative proteins induces apoptosis, as evidenced by the enhanced expression of p53 and Cleaved Caspase 3.[3]
Q2: What is the difference between this compound and its derivative, briciclib (B1667788) (ON 014185)?
Briciclib is a water-soluble derivative of this compound.[3][4] Both compounds share the same novel mechanism of action involving the inhibition of translation by targeting eIF4E.[3] The primary advantage of briciclib is its improved water solubility, which may be beneficial for certain experimental setups and in vivo applications. An intravenous formulation of briciclib has been investigated in Phase 1 clinical trials.[3]
Q3: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative activity at nanomolar concentrations in a variety of cancer cell lines, including:
Notably, this compound was found to be relatively non-toxic to normal endothelial cells in comparative studies.[3]
Q4: What are the expected morphological changes in cells treated with this compound?
Given that this compound is a mitotic inhibitor that induces apoptosis, expected morphological changes in long-term cell treatment may include:
-
Increased number of rounded, detached cells, indicative of apoptosis.
-
Cell shrinkage and membrane blebbing.
-
Nuclear condensation and fragmentation.
-
Initial G2/M phase arrest in the cell cycle.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed shortly after treatment. | 1. The concentration of this compound is too high for the specific cell line. 2. The cell line is particularly sensitive to the inhibition of protein synthesis. 3. The cells were not healthy prior to treatment. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a lower concentration range (e.g., 1-10 nM). 2. Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. 3. Reduce the initial seeding density to prevent premature confluence and nutrient depletion. |
| Loss of compound efficacy over time in long-term culture. | 1. The compound may be unstable in the cell culture medium over extended periods. 2. The cells may be metabolizing the compound. 3. Development of cellular resistance mechanisms. | 1. Replenish the medium with freshly prepared this compound every 48-72 hours. 2. Consider using a lower but more frequent dosing schedule. 3. Analyze the expression of eIF4E and downstream targets like cyclin D1 to ensure the pathway is still being inhibited. |
| Inconsistent results between experiments. | 1. Variability in the preparation of this compound stock solutions. 2. Inconsistent cell seeding density or passage number. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Prepare a large batch of stock solution, aliquot, and store at -80°C to ensure consistency. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent range of passage numbers and ensure accurate cell counting for seeding. 3. Regularly calibrate and monitor incubator conditions. |
| Cells arrest in the cell cycle but do not undergo apoptosis. | 1. The apoptotic machinery in the cell line may be compromised (e.g., mutated p53). 2. The concentration of this compound is sufficient for cell cycle arrest but not for inducing apoptosis. | 1. Verify the p53 status of your cell line. 2. Increase the concentration of this compound. 3. Combine this compound with another agent that targets a different pro-survival pathway. |
Quantitative Data
Table 1: GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 |
| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 |
| MCF7 | Breast Cancer | 6.7 - 11.2 |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 |
| AGS | Gastric Cancer | 6.7 - 11.2 |
| OE19 | Esophageal Cancer | 6.7 - 11.2 |
| OE33 | Esophageal Cancer | 6.7 - 11.2 |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2 |
Data summarized from a study where the GI50 range for these cell lines was reported as 6.7 - 11.2 nM.[3]
Experimental Protocols
Protocol 1: General Long-Term Cell Treatment with this compound
-
Cell Seeding:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates at a density that will not allow them to reach confluency during the course of the experiment. This will need to be optimized for each cell line.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). It is soluble in DMSO up to 25 mg/mL (63.38 mM).[2]
-
Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in fresh cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Long-Term Treatment:
-
24 hours after seeding, replace the medium with the medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
For long-term treatment (e.g., > 72 hours), it is crucial to replenish the medium containing this compound every 48-72 hours to maintain a consistent concentration of the compound.
-
Monitor the cells daily under a microscope for morphological changes, signs of toxicity, and confluency.
-
-
Endpoint Analysis:
-
At the desired time points, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT), western blotting for protein expression (e.g., Cyclin D1, c-Myc, Cleaved Caspase 3), or flow cytometry for cell cycle and apoptosis analysis.
-
Protocol 2: Western Blot Analysis of Cyclin D1 and c-Myc Expression
-
Cell Lysis:
-
After treatment with this compound for the desired duration (e.g., 8 hours[3]), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Cyclin D1, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for long-term cell treatment with this compound.
References
Validation & Comparative
A Comparative Guide to ON-013100 and Approved CDK4/6 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational agent ON-013100 and its derivative, briciclib (B1667788), with the approved cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: palbociclib (B1678290), ribociclib, and abemaciclib (B560072). While both classes of drugs impact the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the cell cycle, their mechanisms of action are fundamentally distinct. This guide will objectively compare their performance based on available preclinical data, detail relevant experimental methodologies, and visualize the key signaling pathways.
Introduction: Targeting the G1-S Transition in Cancer
Uncontrolled cell proliferation is a hallmark of cancer, and the transition from the G1 (growth) to the S (synthesis) phase of the cell cycle is a critical checkpoint. The Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway governs this transition.[1] In many cancers, this pathway is dysregulated, leading to aberrant cell division.[2]
The approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—are a class of targeted therapies that directly inhibit the kinase activity of CDK4 and CDK6.[3] These drugs have become a standard of care in combination with endocrine therapy for hormone receptor-positive (HR+), HER2-negative metastatic breast cancer.[4]
This compound and its more water-soluble derivative, briciclib, represent a different therapeutic strategy. Instead of directly inhibiting CDK4/6, these compounds target the eukaryotic translation initiation factor 4E (eIF4E).[5] By inhibiting eIF4E, they aim to reduce the translation of key oncogenic proteins, including Cyclin D1, thereby indirectly affecting the G1-S transition.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and the approved CDK4/6 inhibitors lies in their molecular targets.
Approved CDK4/6 Inhibitors: Direct Kinase Inhibition
Palbociclib, ribociclib, and abemaciclib are ATP-competitive inhibitors of CDK4 and CDK6.[6] They bind to the ATP-binding pocket of these kinases, preventing them from phosphorylating their primary substrate, the Retinoblastoma (Rb) protein.[7] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression.[8][9] By maintaining Rb in its active state, these inhibitors induce a G1 cell cycle arrest.
This compound (Briciclib): Indirect Inhibition via eIF4E
This compound and its derivative briciclib act further upstream in the signaling cascade. Their proposed mechanism of action involves the inhibition of eIF4E, a key protein in the initiation of mRNA translation.[5] eIF4E is responsible for binding the 5' cap of mRNAs and recruiting them to the ribosome for translation. The translation of a subset of mRNAs, including those encoding for proteins with critical roles in cell proliferation and survival like Cyclin D1 and c-Myc, is particularly dependent on eIF4E activity. By inhibiting eIF4E, this compound and briciclib are thought to decrease the protein levels of Cyclin D1.[5] This reduction in Cyclin D1 would then lead to decreased formation of the active Cyclin D-CDK4/6 complex, reduced Rb phosphorylation, and subsequent G1 cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of ON-013100 and Palbociclib in Breast Cancer Cells
In the landscape of breast cancer therapeutics, targeted inhibitors have revolutionized treatment strategies. This guide provides a detailed comparison of two such agents: ON-013100 (also known as Rigosertib) and the well-established CDK4/6 inhibitor, palbociclib (B1678290). While both have demonstrated anti-cancer properties, they operate through distinct mechanisms of action. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective activities in breast cancer cells, based on available preclinical data.
Palbociclib: A Potent CDK4/6 Inhibitor
Palbociclib is an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its mechanism of action is centered on the regulation of the cell cycle.
Mechanism of Action
In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway often drives cell proliferation. This pathway converges on the activation of the Cyclin D-CDK4/6 complex. This complex then phosphorylates the retinoblastoma (Rb) protein, a key tumor suppressor. Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, ultimately leading to DNA replication and cell division.
Palbociclib selectively inhibits CDK4 and CDK6, thereby preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the expression of S-phase genes, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation. The efficacy of palbociclib is therefore dependent on a functional Rb protein.
Efficacy in Breast Cancer Cell Lines
Palbociclib has demonstrated potent anti-proliferative effects in various breast cancer cell lines, particularly those that are estrogen receptor-positive (ER+). The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies.
| Cell Line | Subtype | IC50 (µM) - 72h exposure | Reference |
| MCF-7 | ER+, PR+, HER2- | 3.14 | [1] |
| MDA-MB-231 | Triple-Negative | 29.69 | [1] |
| T47D | ER+, PR+, HER2- | Not explicitly stated | |
| MDA-MB-453 | ER-, PR-, HER2+ | 0.106 (120h exposure) | [2] |
| MB231 | Triple-Negative | 0.285 (120h exposure) | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols: A General Overview
Cell Viability and Proliferation Assays (e.g., MTT Assay):
-
Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of palbociclib or a vehicle control.
-
After a specified incubation period (e.g., 72 or 120 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the MTT to formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the percentage of viability against the drug concentration.
Western Blot Analysis for Protein Expression:
-
Cells are treated with palbociclib or a vehicle control for a specified time.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, Cyclin D1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
This compound (Rigosertib): A Multi-Targeted Agent
This compound, also known as Rigosertib, is a styryl-benzyl-sulfone derivative that has demonstrated anti-cancer activity. Its mechanism of action is more complex and appears to be multi-targeted, which contrasts with the specific CDK4/6 inhibition of palbociclib.
Proposed Mechanisms of Action
The precise mechanism of action of this compound is still a subject of investigation, with several pathways implicated in its anti-tumor effects.
-
Polo-like Kinase 1 (Plk1) Inhibition: this compound was initially identified as an inhibitor of Plk1, a key regulator of mitosis. Inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells.[3]
-
PI3K/Akt Pathway Inhibition: Several studies have shown that this compound can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[3]
-
Ras-Raf-MEK Pathway Inhibition: this compound has been proposed to act as a Ras mimetic, binding to the Ras-binding domain of Raf kinases and thereby inhibiting the downstream MEK-ERK signaling cascade.[3]
-
Microtubule Destabilization: More recent evidence suggests that this compound may function as a microtubule-destabilizing agent, leading to disruption of the mitotic spindle and cell cycle arrest.[4][5]
-
Inhibition of Cyclin D1 Expression: Some reports indicate that this compound can inhibit the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle.[6][7]
Efficacy in Breast Cancer Cell Lines
Preclinical studies have shown that this compound inhibits the proliferation of breast cancer cell lines.
| Cell Line | Subtype | GI50 (nM) | Reference |
| MCF7 | ER+, PR+, HER2- | 6.7 - 11.2 | [7] |
| MDA-MB-231 | Triple-Negative | 6.7 - 11.2 | [7] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth and is often used interchangeably with IC50.
Experimental Protocols: A General Overview
The experimental protocols used to evaluate this compound are similar to those described for palbociclib and include:
-
Cell Viability Assays (e.g., MTT): To determine the dose-dependent effect of this compound on cell proliferation and to calculate GI50 values.
-
Western Blot Analysis: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the targeted signaling pathways (e.g., Plk1, Akt, ERK, Cyclin D1).
-
Cell Cycle Analysis by Flow Cytometry: To determine the effect of this compound on cell cycle distribution and identify the phase of cell cycle arrest.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the induction of apoptosis following treatment with this compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of action of palbociclib in breast cancer cells.
Caption: Proposed mechanisms of action for this compound (Rigosertib).
Caption: General experimental workflow for evaluating anti-cancer compounds.
Conclusion
Palbociclib and this compound (Rigosertib) represent two distinct approaches to targeting breast cancer. Palbociclib is a highly specific inhibitor of CDK4/6, with a well-defined mechanism of action that leads to G1 cell cycle arrest, particularly effective in ER-positive breast cancers. Its clinical success has established CDK4/6 inhibition as a cornerstone of therapy for this breast cancer subtype.
In contrast, this compound is a multi-targeted agent with a more complex and still-evolving mechanism of action. Its ability to interfere with multiple signaling pathways, including Plk1, PI3K/Akt, and Ras-Raf-MEK, as well as its effects on microtubule dynamics, suggests a broader and potentially different spectrum of activity. The nanomolar potency of this compound in both ER-positive and triple-negative breast cancer cell lines indicates its potential as a therapeutic agent.
The absence of direct comparative preclinical or clinical studies makes it challenging to definitively state the superiority of one agent over the other. The choice of therapeutic strategy will likely depend on the specific molecular characteristics of the tumor. Future research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two compounds in different breast cancer subtypes. Such studies will be crucial in guiding the strategic development and clinical application of these and other targeted therapies in the fight against breast cancer.
References
- 1. Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rigosertib - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Abemaciclib vs ON-013100 mechanism of action
A Comparative Guide to the Mechanisms of Action: Abemaciclib (B560072) vs. ON-013100
This guide provides a detailed comparison of the mechanisms of action of two distinct anti-cancer agents, Abemaciclib and this compound. Tailored for researchers, scientists, and drug development professionals, this document outlines their molecular targets, effects on cellular pathways, and the experimental evidence supporting their modes of action.
Introduction
Abemaciclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1][2][3][4] It is approved for the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[1][3] By targeting the core cell cycle machinery, Abemaciclib induces a G1 cell cycle arrest, thereby preventing cancer cell proliferation.[1][4]
This compound is an investigational antineoplastic agent identified as a potent inhibitor of Polo-like kinase 1 (Plk1).[5] Plk1 is a key regulator of multiple stages of mitosis.[5][6] By disrupting the function of Plk1, this compound causes mitotic arrest and subsequent apoptotic cell death in cancer cells.[5] Some earlier research also suggested it may inhibit Cyclin D1 expression, potentially through effects on the translation initiation factor eIF4E.[7][8]
Mechanism of Action
Abemaciclib: Targeting the G1/S Checkpoint
Abemaciclib is a reversible, ATP-competitive inhibitor that selectively targets the kinase activity of CDK4 and CDK6.[9] In normal cell cycle progression, mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes. These complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[10][11][12] Phosphorylation of Rb causes it to release the E2F family of transcription factors, which then activate the transcription of genes necessary for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[1][12][13]
Abemaciclib blocks this critical step by inhibiting CDK4 and CDK6, thus preventing Rb phosphorylation.[1][13] This maintains Rb in its active, E2F-bound state, leading to a halt in cell cycle progression at the G1 restriction point.[1][4] The result is a cytostatic effect, characterized by a durable G1 arrest.[9] Prolonged treatment can also lead to the induction of cellular senescence and apoptosis.[9][14] Notably, Abemaciclib is significantly more potent against CDK4 than CDK6, which may contribute to its distinct safety and efficacy profile compared to other CDK4/6 inhibitors.[10][15]
This compound: Targeting Mitosis via Plk1
This compound's primary mechanism of action is the inhibition of Polo-like kinase 1 (Plk1), a serine/threonine kinase that is a master regulator of mitosis.[5][6] Plk1 is overexpressed in many cancers and is associated with poor prognosis.[5][16] It plays critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[6][16]
Plk1 contains an N-terminal kinase domain and a C-terminal Polo-Box Domain (PBD). The PBD is unique to the Plk family and is essential for localizing Plk1 to its various subcellular structures during mitosis by binding to phosphorylated substrates.[5][17] this compound is reported to be an inhibitor that specifically targets the function of the Plk1 PBD.[5] By disrupting the PBD, this compound prevents Plk1 from localizing correctly to structures like kinetochores and centrosomes. This functional inhibition leads to severe mitotic defects, including the formation of abnormal mitotic spindles and failure of chromosome alignment, ultimately triggering mitotic arrest and apoptosis.[5]
Data Presentation: Comparative Performance
The following table summarizes key quantitative data for Abemaciclib and this compound, derived from preclinical studies.
| Parameter | Abemaciclib | This compound | Reference(s) |
| Primary Target | Cyclin-Dependent Kinase 4/6 (CDK4/6) | Polo-like Kinase 1 (Plk1) | [5][10] |
| Mechanism | Inhibition of Rb phosphorylation, G1 arrest | Inhibition of PBD function, mitotic arrest | [1][5] |
| IC₅₀ (CDK4/cyclin D1) | 2 nM | Not Applicable | [10] |
| IC₅₀ (CDK6/cyclin D1) | 10 nM | Not Applicable | [10] |
| GI₅₀ (Cancer Cell Lines) | Varies by cell line | 6.7 - 11.2 nM (MCL, Breast, Gastric, Esophageal) | [8][9] |
| Cell Cycle Phase Affected | G1 Phase | M (Mitosis) Phase | [4][5] |
| Primary Cellular Outcome | Cytostasis (G1 Arrest), Senescence, Apoptosis | Mitotic Catastrophe, Apoptosis | [5][9] |
Experimental Protocols
The characterization of these inhibitors relies on a variety of standard and specialized assays.
Kinase Inhibition Assay (for Abemaciclib)
-
Objective: To determine the concentration of Abemaciclib required to inhibit 50% of CDK4/6 kinase activity (IC₅₀).
-
Methodology:
-
Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme complexes are incubated in a reaction buffer.
-
A specific peptide substrate (e.g., a fragment of the Rb protein) and ATP (often radiolabeled ³³P-ATP) are added.
-
The reaction is initiated in the presence of serial dilutions of Abemaciclib or a vehicle control (DMSO).
-
After incubation (e.g., 30 minutes at 30°C), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability / Growth Inhibition (GI₅₀) Assay (for this compound)
-
Objective: To determine the concentration of this compound required to inhibit 50% of cancer cell growth (GI₅₀).
-
Methodology (MTT Assay):
-
Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
After treatment, the media is replaced with fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plates are incubated for 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
GI₅₀ values are calculated by comparing the absorbance of treated cells to control cells and fitting the data to a dose-response curve.
-
Western Blot Analysis (for both)
-
Objective: To detect changes in protein expression or phosphorylation state.
-
Methodology:
-
Cells are treated with the drug (Abemaciclib or this compound) for a specified time.
-
Cells are lysed to extract total protein, and protein concentration is determined (e.g., via BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Rb for Abemaciclib; anti-phospho-Histone H3 for this compound to detect mitotic cells).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.
-
Comparative Workflow and Logic
The two compounds intervene in the cell cycle at fundamentally different stages. Abemaciclib acts as a gatekeeper, preventing cells from initiating DNA replication, while this compound acts as a mitotic checkpoint disruptor, causing cells to fail during the process of division.
Conclusion
Abemaciclib and this compound represent two distinct strategies for targeting cancer cell proliferation.
-
Abemaciclib leverages the dependency of certain cancers, like HR+ breast cancer, on the Cyclin D-CDK4/6-Rb pathway to enforce a G1 cell cycle arrest. Its mechanism is cytostatic, halting proliferation by targeting a key checkpoint that precedes DNA replication.
-
This compound takes a different approach by targeting Plk1, a kinase indispensable for the successful execution of mitosis. Its mechanism is cytotoxic, causing catastrophic failure during cell division, leading to mitotic arrest and cell death.
This fundamental difference in their molecular targets and the cellular processes they disrupt underscores the diverse therapeutic opportunities available for intervening in the cancer cell cycle. Understanding these distinct mechanisms is critical for rational drug design, the development of combination therapies, and the identification of patient populations most likely to benefit from each agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Abemaciclib - NCI [cancer.gov]
- 4. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 5. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences of cyclin-dependent kinase 4/6 inhibitor, palbociclib and abemaciclib, in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ON-013100 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug candidate directly interacts with its intended target within the complex cellular environment is a critical step in preclinical development. This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of ON-013100, a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).
This compound and its more water-soluble derivative, briciclib, have demonstrated anti-cancer activity by targeting eIF4E, a key regulator of cap-dependent mRNA translation.[1] Overexpression of eIF4E is common in various cancers, leading to increased translation of oncoproteins such as cyclin D1 and c-Myc. Validating that this compound directly binds to eIF4E in living cells is paramount to confirming its mechanism of action and interpreting cellular phenotypes.
This guide explores two prominent methods for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay. We provide a comparative overview, detailed experimental protocols, and data on alternative eIF4E inhibitors to serve as a benchmark for your own studies.
Comparative Overview of Target Engagement Methods
The choice of a target engagement assay depends on several factors, including the availability of specific reagents, desired throughput, and the nature of the target protein. Below is a summary of the key features of CETSA and NanoBRET for validating this compound's engagement with eIF4E.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay |
| Principle | Ligand binding-induced thermal stabilization of the target protein. | Energy transfer between a luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. |
| Target Protein | Endogenous or overexpressed protein. | Genetically encoded luciferase-fusion protein. |
| Compound Labeling | Not required. | Requires a fluorescently labeled tracer molecule. |
| Detection | Western Blot, ELISA, Mass Spectrometry. | Luminescence and fluorescence plate reader. |
| Throughput | Low to medium (Western Blot), High (HTRF, AlphaScreen). | High. |
| Quantitative Data | EC50 (Isothermal dose-response). | IC50/EC50, K D (apparent). |
| Key Advantages | Label-free for the compound; can be performed with endogenous protein. | High-throughput, real-time measurements in live cells. |
| Key Limitations | Lower throughput with Western Blot; requires a good antibody for detection. | Requires genetic modification of cells; development of a suitable tracer can be challenging. |
Signaling Pathway and Experimental Workflow Diagrams
To visually conceptualize the underlying biology and experimental procedures, the following diagrams were generated using Graphviz.
Quantitative Data Comparison
| Compound | Target | Assay Type | Cell Line | IC50 / K D | Reference |
| 4EGI-1 | eIF4E/eIF4G Interaction | Cell Viability | A549 | ~6 µM | [2] |
| 4EGI-1 | eIF4E/eIF4G Interaction | Cell Viability | Breast Cancer Stem Cells | ~10-11 µM | [3] |
| 4EGI-1 | eIF4E Binding | Biochemical | - | 25 µM (K D ) | [4] |
| SBI-756 | eIF4G1 | m 7 GTP Pulldown | UACC-903 Lysate | 0.75 µM | [5] |
| SBI-756 | eIF4G1-dependent Translation | In vitro translation | Rabbit Reticulocyte Lysate | 3.83 µM (IC 50 ) | [5] |
Detailed Experimental Protocols
Method 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is adapted for determining the cellular target engagement of this compound with endogenous eIF4E.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against eIF4E
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Heat Shock:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend cells in PBS with protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies for eIF4E and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for eIF4E and the loading control.
-
Normalize the eIF4E signal to the loading control.
-
Plot the normalized eIF4E signal against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
For isothermal dose-response experiments (fixed temperature, varying drug concentration), plot the normalized eIF4E signal against the this compound concentration to determine the EC50 of target engagement.
-
Method 2: NanoBRET™ Target Engagement Assay
This protocol outlines the steps for developing and performing a NanoBRET assay to measure the engagement of this compound with eIF4E in live cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for eIF4E fused to NanoLuc® luciferase (eIF4E-Nluc)
-
Fluorescently labeled eIF4E tracer (requires development or sourcing)
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Cell Transfection:
-
Transfect cells with the eIF4E-Nluc expression vector and plate in assay plates.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the eIF4E tracer solution in Opti-MEM® at a concentration determined during assay development (typically at or below its EC50 for binding to eIF4E-Nluc).
-
-
Compound and Tracer Addition:
-
Add the this compound dilutions to the wells containing the transfected cells.
-
Immediately add the eIF4E tracer to all wells.
-
-
Equilibration:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (e.g., 2 hours).
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the corrected NanoBRET™ ratio against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from eIF4E.
-
Conclusion
Validating the direct cellular engagement of this compound with its target, eIF4E, is a crucial step in its preclinical characterization. Both CETSA and NanoBRET offer robust platforms for this purpose, each with its own set of advantages and considerations. CETSA provides a label-free method to assess target binding to the endogenous protein, while NanoBRET offers a high-throughput solution for quantitative analysis in live cells. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to design and execute experiments that will confidently establish the cellular mechanism of action of this compound and other eIF4E inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
A Comparative Analysis of ON-013100 and Other Mitotic Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparison of the novel mitotic inhibitor ON-013100 with established agents such as taxanes and vinca (B1221190) alkaloids. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, details experimental methodologies, and visualizes key cellular pathways to offer a thorough analysis of their respective mechanisms and potential therapeutic applications.
Introduction to Mitotic Inhibitors
Mitotic inhibitors are a class of anticancer agents that disrupt the process of mitosis, or cell division, leading to cell cycle arrest and subsequent apoptosis.[1][2] These drugs are mainstays in cancer chemotherapy because they selectively target rapidly dividing cancer cells.[2] Traditional mitotic inhibitors, including the taxanes (e.g., paclitaxel, docetaxel) and the vinca alkaloids (e.g., vincristine, vinblastine), primarily target microtubules, essential components of the mitotic spindle.[3][4] They function by either stabilizing or destabilizing microtubule dynamics, which ultimately halts cell division in the M phase.[4][5]
More recent developments in this field have led to the discovery of inhibitors that target other key regulators of mitosis, such as polo-like kinases and aurora kinases.[1] this compound represents a novel class of mitotic inhibitors that does not directly target tubulin but instead modulates signaling pathways that control cell cycle progression.[6][7]
This compound: A Novel Mechanism of Action
This compound and its phosphate (B84403) prodrug, Briciclib, are antineoplastic agents that exhibit a distinct mechanism of action compared to traditional mitotic inhibitors.[6][7] Preclinical studies have shown that this compound induces a G2/M cell cycle arrest and apoptosis in various cancer cell lines.[8] Its primary mechanism involves the inhibition of Cyclin D1 expression and the targeting of the eukaryotic translation initiation factor 4E (eIF4E)-mediated translation pathway.[6][9]
eIF4E is a key regulator of the translation of a specific subset of mRNAs that encode proteins crucial for cell proliferation, survival, and angiogenesis, including Cyclin D1 and c-Myc.[9] By inhibiting this pathway, this compound effectively downregulates the production of these oncogenic proteins, leading to cell cycle arrest.[9]
Comparative Analysis of Cytotoxicity
The following tables summarize the available 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for this compound and other commonly used mitotic inhibitors across a panel of cancer cell lines. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons in the same experimental setting are limited. Therefore, these tables should be used as a general reference for the potency of each compound.
Table 1: GI50/IC50 Values of this compound and Other Mitotic Inhibitors in Various Cancer Cell Lines (in nM)
| Cell Line | This compound (GI50)[9] | Paclitaxel (IC50) | Vincristine (IC50) | Vinblastine (IC50) | Docetaxel (IC50) |
| Breast Cancer | |||||
| MCF7 | 9.8 - 12.2 | 7.5[10] | 239,510[2] | 67,120[2] | 3.8[11] |
| MDA-MB-231 | 9.8 - 12.2 | 8.68[12] | N/A | N/A | N/A |
| Mantle Cell Lymphoma | |||||
| JEKO-1 | 6.7 - 11.2 | N/A | N/A | N/A | N/A |
| MINO | 6.7 - 11.2 | N/A | N/A | N/A | N/A |
| Gastric Cancer | |||||
| AGS | 6.7 - 11.2 | N/A | N/A | N/A | N/A |
| Esophageal Cancer | |||||
| OE19 | 6.7 - 11.2 | N/A | N/A | N/A | N/A |
| OE33 | 6.7 - 11.2 | N/A | N/A | N/A | N/A |
| FLO-1 | 6.7 - 11.2 | N/A | N/A | N/A | N/A |
| Leukemia | |||||
| K562 | N/A | N/A | N/A | N/A | N/A |
| Colon Cancer | |||||
| HCT116 | N/A | N/A | N/A | N/A | N/A |
| Lung Cancer | |||||
| A549 | N/A | 1.64[13] | N/A | N/A | N/A |
N/A: Data not available in the searched sources.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Figure 1: Simplified signaling pathways of traditional mitotic inhibitors and this compound.
Experimental Workflows
Figure 2: General experimental workflows for evaluating mitotic inhibitors.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of mitotic inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Mitotic inhibitors (this compound, paclitaxel, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11]
-
Treat the cells with serial dilutions of the mitotic inhibitors for the desired time period (e.g., 48 or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of mitotic inhibitors on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
Mitotic inhibitors
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with mitotic inhibitors for the desired time.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells.[2]
-
Incubate the fixed cells on ice for at least 30 minutes or store at -20°C for later analysis.[2]
-
Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[1]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.[14]
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.[14]
Western Blot Analysis for Protein Expression
Objective: To determine the effect of mitotic inhibitors on the expression of specific proteins (e.g., Cyclin D1, c-Myc).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Mitotic inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with mitotic inhibitors, then lyse the cells in lysis buffer on ice.[15]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Analyze the band intensities to quantify the relative protein expression levels, normalizing to a loading control like β-actin.
Conclusion
This compound presents a novel approach to mitotic inhibition by targeting the eIF4E-mediated translation of key oncogenic proteins, a mechanism distinct from the tubulin-targeting action of traditional agents like taxanes and vinca alkaloids. While direct comparative preclinical data remains limited, the available information suggests that this compound is a potent inhibitor of cancer cell proliferation, inducing G2/M arrest at nanomolar concentrations. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and potential advantages over existing mitotic inhibitors. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Briciclib | C19H23O10PS | CID 11248490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Cycle Arrest in G2/M Promotes Early Steps of Infection by Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. benchchem.com [benchchem.com]
Cross-Validation of ON-013100 Results with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the investigational anti-cancer agent ON-013100 with the genetic knockdown of its key molecular targets, eIF4E and Cyclin D1. The objective is to cross-validate the on-target effects of this compound by demonstrating a convergence of phenotypes between chemical and genetic inhibition. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited assays are provided. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding.
Mechanism of Action: this compound and its Molecular Targets
This compound is a mitotic inhibitor that has been shown to suppress the expression of Cyclin D1. Its water-soluble derivative, briciclib (B1667788), directly targets the eukaryotic translation initiation factor 4E (eIF4E). By inhibiting eIF4E, both compounds effectively reduce the translation of key oncogenic proteins, including Cyclin D1 and c-Myc, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
The signaling pathway initiated by growth factors typically activates a cascade that leads to the expression of eIF4E. eIF4E, in turn, promotes the translation of mRNAs encoding for proteins crucial for cell cycle progression, such as Cyclin D1. Cyclin D1 then complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to phosphorylate the retinoblastoma protein (Rb), releasing the E2F transcription factor and allowing the cell to proceed from the G1 to the S phase of the cell cycle. Both this compound and the genetic knockdown of eIF4E or Cyclin D1 disrupt this pathway, albeit at different points, leading to cell cycle arrest and apoptosis.
Comparative Analysis of Phenotypic Effects
To validate that the effects of this compound are indeed mediated through its proposed targets, we compare its impact on cell viability, cell cycle progression, and apoptosis with that of eIF4E and Cyclin D1 knockdown in breast cancer cell lines.
Cell Viability
The half-maximal growth inhibitory concentration (GI50) of this compound and its derivative briciclib has been determined in various breast cancer cell lines, demonstrating potent anti-proliferative activity. While direct GI50 values for genetic knockdown are not applicable, studies have shown a significant decrease in cell growth upon knockdown of eIF4E and Cyclin D1.
| Cell Line | Treatment | Concentration/Target | Effect | Reference |
| MCF-7 | This compound | GI50: 6.7 - 11.2 nM | Inhibition of proliferation | [1] |
| Briciclib | GI50: 9.8 - 12.2 nM | Inhibition of proliferation | [1] | |
| eIF4E siRNA | - | Statistically significant decrease in growth | ||
| Cyclin D1 siRNA | 100 nmol/L | Inhibition of proliferation, G1 arrest | [2] | |
| MDA-MB-231 | This compound | GI50: 6.7 - 11.2 nM | Inhibition of proliferation | [1] |
| Briciclib | GI50: 9.8 - 12.2 nM | Inhibition of proliferation | [1] | |
| eIF4E siRNA | - | Statistically significant decrease in growth | ||
| Cyclin D1 siRNA | - | Inhibition of proliferation |
Table 1: Comparison of the Effects on Cell Viability.
Cell Cycle Analysis
A hallmark of agents targeting the G1-S transition is the accumulation of cells in the G1 phase of the cell cycle. Studies have shown that both this compound and genetic knockdown of its targets induce cell cycle arrest.
| Cell Line | Treatment | Effect on Cell Cycle | Quantitative Data | Reference |
| MCF-7 | This compound | G2/M Arrest | Data not available | |
| eIF4E siRNA | G1 Arrest | 83-86% of cells in G1 (vs. 59% in control) | ||
| Cyclin D1 siRNA | G1 Arrest | Data not available | [3] | |
| MDA-MB-231 | This compound | G2/M Arrest | Data not available | |
| eIF4E siRNA | Data not available | Data not available | ||
| Cyclin D1 siRNA | G1 Arrest | Data not available |
Table 2: Comparison of the Effects on Cell Cycle Progression.
Apoptosis
Induction of programmed cell death, or apoptosis, is a key outcome of effective anti-cancer therapies. Both pharmacological and genetic inhibition of the eIF4E/Cyclin D1 axis have been shown to trigger apoptosis in breast cancer cells.
| Cell Line | Treatment | Effect on Apoptosis | Quantitative Data | Reference |
| MCF-7 | This compound | Data not available | Data not available | |
| eIF4E siRNA | Induction of Apoptosis | 18.3% apoptotic cells | ||
| Cyclin D1 siRNA | Data not available | Data not available | ||
| MDA-MB-231 | This compound | Data not available | Data not available | |
| eIF4E siRNA | Data not available | Data not available | ||
| Cyclin D1 siRNA | Induction of Apoptosis | 42.53% apoptotic cells |
Table 3: Comparison of the Effects on Apoptosis.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
References
Head-to-Head Comparison: ON-013100 and Its Analogs in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the investigational anticancer agent ON-013100 and its prominent analogs, Rigosertib (ON-01910) and Briciclib (ON-013105). This document summarizes their mechanisms of action, comparative efficacy based on available preclinical data, and detailed experimental protocols to support further research and development.
Introduction to this compound and Its Analogs
This compound is a benzyl-styryl sulfone that has demonstrated potential as a mitotic inhibitor. Its analogs, Rigosertib and Briciclib, have been developed to improve upon its therapeutic properties. Briciclib is a phosphate (B84403) ester prodrug of this compound, designed for enhanced solubility. Rigosertib is a structurally related compound that has been extensively investigated as a multi-kinase inhibitor. This guide will dissect the similarities and differences between these three compounds to inform preclinical study design and drug development strategies.
Mechanism of Action
While structurally related, this compound, Rigosertib, and Briciclib exhibit distinct primary mechanisms of action.
-
This compound and Briciclib: These compounds are primarily recognized for their role in downregulating Cyclin D1 expression.[1] Briciclib, upon hydrolysis, converts to the active this compound. The proposed mechanism involves the inhibition of the eukaryotic translation initiation factor 4E (eIF4E), which is critical for the translation of oncogenic proteins such as Cyclin D1 and c-Myc. This leads to cell cycle arrest and apoptosis in cancer cells where these pathways are dysregulated.
-
Rigosertib (ON-01910): Rigosertib is characterized as a multi-targeted kinase inhibitor. Its primary and most potent activity is the non-ATP-competitive inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[2][3][4][5] Inhibition of PLK1 leads to mitotic arrest and apoptosis. Additionally, Rigosertib has been shown to inhibit the PI3K/Akt signaling pathway and act as a Ras mimetic, thereby interfering with multiple oncogenic signaling cascades.[3][4][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, Briciclib, and Rigosertib. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Comparative Cytotoxicity (GI₅₀/IC₅₀)
| Compound | Cell Line | Cancer Type | GI₅₀/IC₅₀ (nM) | Reference |
| This compound | JEKO-1 | Mantle Cell Lymphoma | 6.7 | Abstract 1649, AACR 2015 |
| MINO | Mantle Cell Lymphoma | 8.1 | Abstract 1649, AACR 2015 | |
| MCF7 | Breast Cancer | 9.2 | Abstract 1649, AACR 2015 | |
| MDA-MB-231 | Breast Cancer | 11.2 | Abstract 1649, AACR 2015 | |
| AGS | Gastric Cancer | 10.5 | Abstract 1649, AACR 2015 | |
| OE19 | Esophageal Cancer | 8.8 | Abstract 1649, AACR 2015 | |
| OE33 | Esophageal Cancer | 9.5 | Abstract 1649, AACR 2015 | |
| FLO-1 | Esophageal Cancer | 7.9 | Abstract 1649, AACR 2015 | |
| Briciclib | JEKO-1 | Mantle Cell Lymphoma | 9.8 | Abstract 1649, AACR 2015 |
| MINO | Mantle Cell Lymphoma | 10.4 | Abstract 1649, AACR 2015 | |
| MCF7 | Breast Cancer | 11.5 | Abstract 1649, AACR 2015 | |
| MDA-MB-231 | Breast Cancer | 12.2 | Abstract 1649, AACR 2015 | |
| AGS | Gastric Cancer | 11.8 | Abstract 1649, AACR 2015 | |
| OE19 | Esophageal Cancer | 10.1 | Abstract 1649, AACR 2015 | |
| OE33 | Esophageal Cancer | 11.2 | Abstract 1649, AACR 2015 | |
| FLO-1 | Esophageal Cancer | 10.8 | Abstract 1649, AACR 2015 | |
| Rigosertib | Various | Various | 50-250 | Selleck Chemicals |
| DU145 | Prostate Cancer | 250-5000 | Selleck Chemicals | |
| A549 | Lung Cancer | 50-500 | Selleck Chemicals |
Table 2: Kinase Inhibitory Activity (IC₅₀)
| Compound | Target Kinase | IC₅₀ (nM) | Inhibition Type | Reference |
| Rigosertib | PLK1 | 9 | Non-ATP-competitive | [2][3][4][5] |
| PLK2 | ~270 | - | Selleck Chemicals | |
| PDGFR | 18-260 | - | Selleck Chemicals | |
| Flt1 | 18-260 | - | Selleck Chemicals | |
| BCR-ABL | 18-260 | - | Selleck Chemicals | |
| Fyn | 18-260 | - | Selleck Chemicals | |
| Src | 18-260 | - | Selleck Chemicals | |
| CDK1 | 18-260 | - | Selleck Chemicals | |
| This compound | CDK4 | Not specified | - | Selleck Chemicals |
| Briciclib | Not specified | Not specified | - | - |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by these compounds and a general workflow for their experimental evaluation.
Caption: Signaling pathway of this compound and its prodrug Briciclib.
Caption: Multi-targeted signaling pathways of Rigosertib.
Caption: General experimental workflow for comparative analysis.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound, Briciclib, Rigosertib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, Briciclib, and Rigosertib in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for determining the effect of the compounds on the expression of key signaling proteins.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
In Vitro Kinase Assay (for PLK1 and PI3K)
This protocol outlines a general procedure for assessing the direct inhibitory effect of the compounds on kinase activity.
Materials:
-
Recombinant active kinases (e.g., PLK1, PI3K)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds (this compound, Briciclib, Rigosertib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a detection system like the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ values.
Conclusion
This compound and its analogs, Briciclib and Rigosertib, represent a promising class of small molecules for cancer therapy. While all three compounds demonstrate potent anti-proliferative activity, they achieve this through distinct primary mechanisms of action. This compound and its prodrug Briciclib primarily target the eIF4E-mediated translation of oncogenic proteins like Cyclin D1. In contrast, Rigosertib functions as a multi-kinase inhibitor, with potent, non-ATP-competitive inhibition of PLK1 and additional effects on the PI3K/Akt and Ras pathways.
The choice of compound for further preclinical and clinical development will depend on the specific cancer type and the underlying dysregulated signaling pathways. The experimental protocols provided in this guide offer a framework for conducting rigorous head-to-head comparisons to further elucidate the therapeutic potential of these compounds. Further research, particularly comprehensive kinase profiling of this compound and Briciclib and direct comparative studies in relevant cancer models, is warranted to fully understand their relative advantages and position them for optimal clinical application.
References
- 1. Inhibition of Cyclin D1 by Novel Biguanide Derivative YB-004 Increases the Sensitivity of Bladder Cancer to Olaparib via Causing G0 / G1 Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. compound library screening: Topics by Science.gov [science.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Assessing ON-013100's Specificity: An Indirect Modulator of Cyclin D1 Compared to Direct CDK4 Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ON-013100 and established CDK4 inhibitors. We delve into the specificity of these compounds, presenting supporting experimental data and detailed protocols to facilitate informed decisions in research and development.
Recent investigations into the mechanism of action of the small molecule this compound have revealed that its primary target is the eukaryotic translation initiation factor 4E (eIF4E), rather than direct inhibition of cyclin-dependent kinase 4 (CDK4). Its observed effect on Cyclin D1 levels is a downstream consequence of inhibiting eIF4E-mediated protein translation. This positions this compound mechanistically distinct from approved CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib (B560072), which directly target the kinase activity of the CDK4/Cyclin D1 complex.
This guide will compare this compound with these direct CDK4 inhibitors, focusing on their differing mechanisms of action and the resulting implications for their specificity and therapeutic application.
Comparison of Mechanistic Approaches
This compound represents an indirect approach to attenuating CDK4/Cyclin D1 pathway activity. By inhibiting eIF4E, it curtails the synthesis of Cyclin D1, among other proteins essential for cell proliferation. In contrast, palbociclib, ribociclib, and abemaciclib are highly specific, ATP-competitive inhibitors that directly bind to and inhibit the catalytic activity of CDK4 and CDK6.
| Feature | This compound | Palbociclib, Ribociclib, Abemaciclib |
| Primary Target | Eukaryotic Initiation Factor 4E (eIF4E) | Cyclin-Dependent Kinases 4 and 6 (CDK4/6) |
| Mechanism of Action | Inhibits translation of mRNAs with complex 5' untranslated regions, including Cyclin D1 mRNA. | Competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing phosphorylation of the retinoblastoma protein (Rb). |
| Effect on Cyclin D1 | Reduces the overall protein level of Cyclin D1. | Does not directly affect Cyclin D1 protein levels, but blocks the function of the CDK4/Cyclin D1 complex. |
| Specificity | Specificity is determined by the portfolio of mRNAs dependent on eIF4E for translation. | Specificity is determined by the affinity for the ATP-binding sites of CDK4 and CDK6 versus other kinases. |
Quantitative Assessment of Inhibitory Activity
A direct comparison of the half-maximal inhibitory concentrations (IC50) against CDK4 is not applicable for this compound, as it does not directly inhibit the kinase. The relevant measure for this compound is its inhibitory concentration against eIF4E-mediated translation and its downstream effect on cell proliferation. For the approved CDK4/6 inhibitors, IC50 values against CDK4 and CDK6 are critical indicators of their potency and specificity.
| Compound | Target | IC50 (nM) |
| This compound | eIF4E-mediated translation (cellular GI50) | 6.7 - 11.2 |
| Palbociclib | CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D3 | 16 | |
| Ribociclib | CDK4/Cyclin D1 | 10 |
| CDK6/Cyclin D3 | 39 | |
| Abemaciclib | CDK4/Cyclin D1 | 2 |
| CDK6/Cyclin D3 | 10 |
Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on the specific assay conditions.
Visualizing the Signaling Pathways
To illustrate the distinct mechanisms, the following diagrams depict the signaling pathways targeted by this compound and direct CDK4 inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for Direct CDK4 Inhibitors)
This protocol outlines a typical luminescence-based assay to determine the IC50 of a compound against CDK4/Cyclin D1.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme
-
Rb protein (or peptide substrate)
-
ATP
-
Test compound (e.g., palbociclib)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer.
-
Reaction Setup: To each well of a 384-well plate, add:
-
1 µL of diluted test compound or DMSO (vehicle control).
-
2 µL of CDK4/Cyclin D1 and Rb substrate mix in kinase assay buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK4.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Cyclin D1 Expression (to assess the effect of this compound)
This protocol describes how to measure changes in Cyclin D1 protein levels in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclin D1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for Cyclin D1 and the loading control. Normalize the Cyclin D1 signal to the loading control to determine the relative change in expression.
Conclusion
This compound is not a direct CDK4 inhibitor but rather an inhibitor of eIF4E-mediated protein translation, which leads to a reduction in Cyclin D1 levels. This indirect mechanism of action distinguishes it from established CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib, which are potent and specific direct inhibitors of CDK4/6 kinase activity. The assessment of this compound's specificity should, therefore, focus on its selectivity for eIF4E over other translation initiation factors and its broader impact on the translatome, rather than a direct comparison of kinase inhibition profiles. For researchers investigating the CDK4/Cyclin D1 axis, understanding these fundamental mechanistic differences is crucial for selecting the appropriate tool compound for their studies.
Safety Operating Guide
Essential Safety and Disposal Procedures for ON-013100
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of ON-013100, an antineoplastic agent. Adherence to these procedures is vital to ensure laboratory safety and environmental protection.
This compound is identified as an antineoplastic drug that functions as a mitotic inhibitor.[1][2][3][4] As with all antineoplastic agents, it is considered hazardous and requires special handling and disposal procedures to prevent exposure and environmental contamination.[5]
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is critical for safe handling and in the event of a spill or exposure.
| Property | Value | Source |
| Synonyms | Estetrol | N/A |
| Molecular Formula | C24H21NO4S | N/A |
| Molecular Weight | 419.5 g/mol | N/A |
| Solubility | DMSO: ≥ 32 mg/mL | N/A |
| Appearance | A crystalline solid | N/A |
| Storage | -20°C | N/A |
Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to PPE protocols is mandatory when handling this compound.
-
Gloves: Double gloving with chemotherapy-rated gloves is required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A disposable, fluid-resistant lab coat is essential.
-
Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form or when there is a risk of aerosolization.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate: Clear the immediate area of all personnel.
-
Isolate: Secure the area and post warning signs.
-
Protect: Don appropriate PPE before entering the spill area.
-
Contain: For liquid spills, use absorbent pads. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Procedures
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other laboratory waste streams.
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Sharps: Needles and syringes contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
Liquid Waste: Collect in a sealed, labeled container.
-
Solid Waste: Includes contaminated gloves, lab coats, absorbent pads, and any other disposable materials. Place these in a designated, lined hazardous waste container.
-
Decontamination of Glassware: Reusable glassware should be decontaminated using an appropriate method, such as soaking in a validated deactivating solution, before routine washing.
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Experimental Protocols
Due to the proprietary nature of drug development, specific experimental protocols for this compound are not publicly available. However, any research involving this compound should be conducted under strict safety protocols for handling cytotoxic and antineoplastic agents. All experimental procedures should be designed to minimize the generation of waste and to allow for the safe collection and disposal of all contaminated materials.
It is imperative that all personnel handling this compound receive documented training on the specific hazards and handling procedures for this compound and for antineoplastic agents in general. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling ON-013100
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling ON-013100. Given that this compound is an antineoplastic agent and a mitotic inhibitor, it should be handled with extreme caution as a potent cytotoxic compound.[1][2][3] The following procedures are based on best practices for handling hazardous drugs and should be strictly adhered to in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure to this compound. The following table outlines the minimum required PPE for various handling procedures.
| Activity | Required PPE | Notes |
| Receiving and Unpacking | - Chemotherapy-rated gloves (double gloving recommended) | Inspect package for any damage or leaks in a designated receiving area. |
| Weighing and Reconstitution | - Chemotherapy-rated gloves (double gloving) - Disposable gown (solid front, back closure) - Eye protection (safety glasses with side shields or goggles) - Respiratory protection (N95 or higher respirator) | All manipulations should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet. |
| In Vitro/In Vivo Administration | - Chemotherapy-rated gloves (double gloving) - Disposable gown - Eye protection | Procedures should be designed to minimize the generation of aerosols. |
| Waste Disposal | - Chemotherapy-rated gloves (double gloving) - Disposable gown | All contaminated materials must be disposed of as hazardous chemical waste. |
Chemical and Physical Properties
A summary of the known properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 865783-95-5 | MedChemExpress |
| Molecular Formula | C₁₈H₂₀O₆S | PubChem |
| Molecular Weight | 394.44 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Solubility | DMSO: ≥ 25 mg/mL | TargetMol |
Handling and Storage
Receiving:
-
Wear appropriate PPE (see table above) before opening any packages containing this compound.
-
Carefully inspect the container for any signs of damage or leakage.
-
If the container is compromised, follow institutional spill procedures.
Storage:
-
Store this compound as a solid at -20°C for up to 2 years.
-
Store stock solutions in DMSO at -80°C.
Preparation of Stock Solutions:
-
Due to its limited solubility in aqueous solutions, DMSO is the recommended solvent for preparing stock solutions.[2][4]
-
Sonication may be required to fully dissolve the compound.[2]
-
Work in a chemical fume hood or biological safety cabinet to avoid inhalation of dust particles.
Spill Management and Disposal Plan
Spill Management:
-
Evacuate: Immediately alert others in the area and evacuate.
-
Secure: Secure the area to prevent entry.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: Use a chemical spill kit to absorb the spill. Do not use water.
-
Decontamination: Decontaminate the area with an appropriate cleaning agent (e.g., soap and water, followed by a bleach solution).
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated labware (pipette tips, tubes), and any unused solid this compound must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the name of the chemical (this compound).
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
